Tert-butyl(2-iodoethoxy)dimethylsilane
Description
Properties
IUPAC Name |
tert-butyl-(2-iodoethoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19IOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAUZMMMFDVBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19IOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456329 | |
| Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101166-65-8 | |
| Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl(2-iodoethoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl(2-iodoethoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of tert-butyl(2-iodoethoxy)dimethylsilane, a versatile bifunctional molecule with applications in organic synthesis and drug development. This document details its physical and chemical characteristics, spectroscopic data, synthesis protocols, and safety information to support its effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to yellow, clear liquid. It is known for its utility as a synthetic intermediate, combining the protective nature of a tert-butyldimethylsilyl (TBDMS) ether with a reactive primary iodide. This structure allows for the introduction of a protected hydroxyl group into a molecule via nucleophilic substitution at the carbon bearing the iodine.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 101166-65-8 | [1] |
| Molecular Formula | C8H19IOSi | [] |
| Molecular Weight | 286.23 g/mol | [] |
| Boiling Point | 209.8 °C at 760 mmHg | [] |
| Density | 1.292 g/cm³ | [] |
| Appearance | Colorless to Yellow to Orange clear liquid | |
| Purity | Typically >95-97% (GC) | [] |
Spectroscopic Data
Spectroscopic data is critical for the verification of the identity and purity of this compound.
Table 2: ¹H-NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |
| 3.83 | Triplet | 2H | -O-CH₂- | 7.0 | [3] |
| 3.20 | Triplet | 2H | -CH₂-I | 7.0 | [3] |
| 0.90 | Singlet | 9H | -C(CH₃)₃ | - | [3] |
| 0.08 | Singlet | 6H | -Si(CH₃)₂ | - | [3] |
Solvent: CDCl₃, Frequency: 400 MHz
Chemical Reactivity and Applications
The reactivity of this compound is dominated by two key functional groups: the silyl ether and the primary alkyl iodide.
-
Silyl Ether: The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group for the primary alcohol. It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF). This allows for the selective deprotection of the hydroxyl group at a desired stage in a synthetic sequence.
-
Alkyl Iodide: The primary iodide is a good leaving group and is susceptible to nucleophilic substitution (Sɴ2) reactions. This allows for the coupling of the protected ethoxy moiety to a variety of nucleophiles, such as amines, alkoxides, and carbanions.
This dual functionality makes this compound a valuable reagent in the synthesis of complex molecules. For instance, it can be used to introduce a protected hydroxyethyl side chain, which is a common structural motif in many biologically active compounds. A related compound, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, has been synthesized as a precursor for the total synthesis of the alkaloid Galipeine, highlighting the utility of such iodoethyl-silylether building blocks in natural product synthesis.[4]
Caption: Reactivity of this compound.
Experimental Protocols
Synthesis of this compound[4]
This protocol describes the synthesis of this compound from 2-iodoethanol and tert-butyldimethylsilyl chloride.
Materials:
-
2-Iodoethanol (17.2 g, 100 mmol)
-
Imidazole (8.17 g, 120 mmol)
-
Tert-butyldimethylsilyl chloride (15.83 g, 105 mmol)
-
Dichloromethane (100 mL)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-iodoethanol and imidazole in dichloromethane, slowly add tert-butyldimethylsilyl chloride.
-
Maintain the reaction temperature at or below 30 °C during the addition.
-
Stir the reaction mixture for 17 hours.
-
After the reaction is complete, wash the organic phase sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the product as a colorless liquid.
Expected Yield: 98%
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: Hazard Identification and Precautionary Statements
| Hazard | GHS Classification | Precautionary Statements | Reference |
| Skin Irritation | Category 2 (H315) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. | [5] |
| Serious Eye Irritation | Category 2 (H319) | P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. | [5][6] |
| Acute Oral Toxicity | Category 4 (H302) | - | [6] |
Storage and Stability:
-
Store in a cool, dark, and well-ventilated area.[5]
-
Keep the container tightly closed and under an inert atmosphere.[5]
-
Avoid exposure to light.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[6]
-
Skin Protection: Handle with gloves. Use a complete suit protecting against chemicals.[6]
-
Respiratory Protection: Use a respirator if ventilation is inadequate.[6]
In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.[5][6]
This technical guide is intended to provide comprehensive information for the safe and effective use of this compound in a research and development setting. Always refer to the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
Technical Guide: Tert-butyl(2-iodoethoxy)dimethylsilane (CAS 101166-65-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl(2-iodoethoxy)dimethylsilane, a versatile bifunctional molecule increasingly utilized in organic synthesis and drug development. Its unique structure, combining a reactive iodo group with a sterically hindered silyl ether, makes it a valuable reagent for introducing a protected hydroxyethyl moiety. This guide details its chemical properties, synthesis, safety information, and key applications, with a focus on its role as a protecting group and a linker in the synthesis of complex bioactive molecules.
Core Chemical Data
This compound is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 101166-65-8 | |
| Molecular Formula | C₈H₁₉IOSi | |
| Molecular Weight | 286.23 g/mol | |
| Physical State | Liquid | |
| Boiling Point | 210 °C | |
| Density | 1.291 g/cm³ | |
| Refractive Index | 1.48 | |
| Flash Point | 81 °C | |
| Purity | Typically >97% (GC) | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere, protected from light. |
Synthesis Protocol
The synthesis of this compound is a straightforward silylation of 2-iodoethanol. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl functionality.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Iodoethanol (1.0 eq, e.g., 17.2 g, 100 mmol)
-
Imidazole (1.2 eq, e.g., 8.17 g, 120 mmol)
-
Tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq, e.g., 15.83 g, 105 mmol)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-iodoethanol and imidazole in dichloromethane, slowly add tert-butyldimethylsilyl chloride. The rate of addition should be controlled to maintain the reaction temperature below 30 °C.
-
Stir the reaction mixture for 17 hours at room temperature.
-
Upon completion of the reaction, wash the organic phase sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product, this compound, is typically obtained as a colorless liquid with a high yield (e.g., 98%).
Characterization Data:
-
¹H-NMR (400 MHz, CDCl₃): δ = 3.83 (t, 2H, J = 7.0 Hz), 3.20 (t, 2H, J = 7.0 Hz), 0.90 (s, 9H), 0.08 (s, 6H) ppm.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its bifunctional nature. The iodo group serves as a good leaving group for nucleophilic substitution reactions, allowing for the attachment of the protected hydroxyethyl moiety to various scaffolds. The TBDMS ether is stable under many reaction conditions but can be selectively cleaved when desired.
Protecting Group for Hydroxyethylation
This reagent is an excellent choice for introducing a hydroxyethyl group in a protected form. This is particularly useful in multi-step syntheses where a free hydroxyl group would interfere with subsequent chemical transformations.
Linker in Prodrug and Conjugate Synthesis
The TBDMS ether can function as an acid-sensitive linker in prodrug design. By attaching a drug molecule containing a nucleophilic group (e.g., an amine or a phenol) to this compound via the iodo group, a silyl ether-linked prodrug can be formed. The rate of hydrolysis of the silyl ether, and thus the release of the active drug, can be modulated by the steric bulk of the substituents on the silicon atom. This allows for the design of drug delivery systems with controlled release profiles.
Caption: Prodrug synthesis and activation workflow.
Synthesis of Bioactive Molecules: The Case of Galipeine
A practical application of a derivative of this class of compounds is in the total synthesis of the Hancock alkaloid, Galipeine. Tetrahydroquinoline alkaloids like Galipeine have shown promising biological activities, including anti-malarial and analgesic properties. In the synthesis of Galipeine, a related compound, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, is used as a key building block. This highlights the utility of the iodoethoxy-TBDMS moiety in constructing complex natural products.
Representative Experimental Protocol: N-Alkylation
The following is a general protocol for the alkylation of an amine with this compound. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 1.5 eq)
-
A polar aprotic solvent (e.g., Acetonitrile or DMF)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base (DIPEA) to the solution.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis and drug development. Its ability to introduce a protected hydroxyethyl group via nucleophilic substitution makes it a key building block for complex molecules. Furthermore, its application as an acid-sensitive linker in prodrug strategies highlights its potential in the development of advanced drug delivery systems. Researchers and scientists in the pharmaceutical and chemical industries can leverage the unique properties of this compound to advance their research and development efforts.
Synthesis of Tert-butyl(2-iodoethoxy)dimethylsilane: A Technical Guide
This document provides a comprehensive overview of the synthesis of tert-butyl(2-iodoethoxy)dimethylsilane, a valuable reagent in organic synthesis, particularly for the introduction of a protected 2-hydroxyethyl moiety. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Reaction Scheme
The synthesis of this compound is typically achieved through the silylation of 2-iodoethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-iodoethanol attacks the silicon atom of TBDMSCl, with imidazole acting as a catalyst and acid scavenger.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound.[1]
Materials:
-
2-Iodoethanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-iodoethanol (17.2 g, 100 mmol) and imidazole (8.17 g, 120 mmol) in dichloromethane (100 mL), tert-butyldimethylsilyl chloride (15.83 g, 105 mmol) was added slowly.
-
The rate of addition was controlled to maintain the reaction temperature at or below 30 °C.
-
The reaction mixture was stirred for 17 hours.
-
Upon completion, the organic phase was washed sequentially with water (2 x 50 mL) and brine (50 mL).
-
The organic layer was then dried over anhydrous magnesium sulfate.
-
The solvent was removed by evaporation under reduced pressure to yield the final product.
Data Presentation
The following tables summarize the key quantitative data from the synthesis.
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 2-Iodoethanol | C₂H₅IO | 171.97 | 17.2 | 100 | 1.00 |
| tert-Butyldimethylsilyl chloride | C₆H₁₅ClSi | 150.72 | 15.83 | 105 | 1.05 |
| Imidazole | C₃H₄N₂ | 68.08 | 8.17 | 120 | 1.20 |
| This compound | C₈H₁₉IOSi | 286.23 | 28.0 | 97.8 | - |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Dichloromethane |
| Reaction Temperature | ≤ 30 °C |
| Reaction Time | 17 hours |
| Product Yield | 98% |
| Product Appearance | Colorless liquid |
Table 3: ¹H-NMR Spectroscopic Data
The structure of the product, tert-butyl-(2-iodoethoxy)dimethylsilane, was confirmed by ¹H-NMR spectroscopy.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 3.83 | Triplet (t) | 2H | -O-CH₂- | 7.0 |
| 3.20 | Triplet (t) | 2H | -CH₂-I | 7.0 |
| 0.90 | Singlet (s) | 9H | -C(CH₃)₃ | - |
| 0.08 | Singlet (s) | 6H | -Si(CH₃)₂ | - |
Solvent: CDCl₃, Frequency: 400 MHz
Visualization
The following diagram illustrates the synthesis workflow.
References
Tert-butyl(2-iodoethoxy)dimethylsilane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl(2-iodoethoxy)dimethylsilane, a key reagent in modern organic synthesis. The document details its chemical properties, applications, and a generalized experimental protocol for its use.
Core Chemical Properties
This compound is an organosilicon compound utilized primarily in synthetic organic chemistry. Its key quantitative properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₁₉IOSi[1] |
| Molecular Weight | 286.23 g/mol [1] |
| Appearance | Colorless to yellow or orange clear liquid |
| Purity | Typically >97.0% (GC) |
Applications in Organic Synthesis: A Protecting Group for Alcohols
In complex organic syntheses, particularly in drug development, it is often necessary to protect certain functional groups from reacting while other parts of the molecule are being modified. This compound is a precursor for reagents used to install a tert-butyldimethylsilyl (TBDMS) ether, a common protecting group for alcohols.[2][3] The TBDMS group is valued for its stability across a wide range of reaction conditions and its selective removal under specific conditions that typically do not affect other functional groups.[2]
The general strategy involves the reaction of an alcohol with a TBDMS-halide (like tert-butyldimethylsilyl chloride) in the presence of a base to form a stable silyl ether. This protected alcohol can then undergo various chemical transformations. Subsequently, the TBDMS group can be selectively removed to regenerate the original alcohol.
Generalized Experimental Protocols
The following are generalized methodologies for the protection of an alcohol as a TBDMS ether and its subsequent deprotection.
3.1. Protection of a Primary Alcohol
This protocol describes a general method for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride, a closely related and more common reagent, to form a TBDMS ether.
Materials:
-
Alcohol substrate
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The alcohol substrate (1.0 equivalent) and imidazole (2.5 equivalents) are dissolved in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Tert-butyldimethylsilyl chloride (1.2 equivalents) is added to the solution in one portion.
-
The reaction mixture is stirred at room temperature for 12-16 hours, while the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude TBDMS-protected alcohol.
-
The crude product is purified by flash column chromatography on silica gel.
3.2. Deprotection of a TBDMS Ether
The removal of the TBDMS group is commonly achieved using a fluoride ion source, which has a high affinity for silicon.[2][4]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The TBDMS-protected alcohol (1.0 equivalent) is dissolved in THF in a flask.
-
A 1.0 M solution of TBAF in THF (1.2 equivalents) is added dropwise to the solution at room temperature.
-
The reaction is stirred for 1-3 hours, with progress monitored by TLC.
-
Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude alcohol is purified by flash column chromatography.
Visualization of the Protection-Deprotection Workflow
The logical workflow of protecting an alcohol with a TBDMS group and its subsequent removal is illustrated in the diagram below.
Caption: Workflow of alcohol protection and deprotection using a TBDMS group.
References
In-Depth Technical Guide to the 1H NMR Spectrum of Tert-butyl(2-iodoethoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl(2-iodoethoxy)dimethylsilane. The document details the chemical shift assignments, coupling constants, and multiplicities observed in the spectrum. Furthermore, it outlines the experimental protocols for both the synthesis of the compound and the acquisition of its 1H NMR data, ensuring reproducibility for research and development applications.
1H NMR Spectral Data
The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3). The resulting data is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.83 | Triplet (t) | 2H | 7.0 | -O-CH2-CH2-I |
| 3.20 | Triplet (t) | 2H | 7.0 | -O-CH2-CH2-I |
| 0.90 | Singlet (s) | 9H | - | -C(CH3)3 |
| 0.08 | Singlet (s) | 6H | - | -Si(CH3)2 |
Data Interpretation:
The 1H NMR spectrum exhibits four distinct signals corresponding to the four unique proton environments in the molecule.[1]
-
The triplet at 3.83 ppm is assigned to the two protons of the methylene group adjacent to the oxygen atom (-O-CH2-). The triplet multiplicity arises from the coupling with the adjacent methylene protons.
-
The triplet at 3.20 ppm corresponds to the two protons of the methylene group adjacent to the iodine atom (-CH2-I). Its triplet splitting is due to coupling with the neighboring methylene protons.
-
The singlet at 0.90 ppm, integrating to nine protons, is characteristic of the tert-butyl group [-C(CH3)3]. The absence of splitting indicates no adjacent protons.
-
The singlet at 0.08 ppm, with an integration of six protons, is assigned to the two methyl groups attached to the silicon atom [-Si(CH3)2].
Experimental Protocols
Synthesis of this compound[1]
To a stirred solution of 2-iodoethanol (17.2 g, 100 mmol) and imidazole (8.17 g, 120 mmol) in dichloromethane (100 mL), tert-butyldimethylsilyl chloride (15.83 g, 105 mmol) was added slowly. The rate of addition was controlled to maintain the reaction temperature at or below 30 °C. The reaction mixture was stirred for 17 hours. Upon completion, the organic phase was washed sequentially with water (2 x 50 mL) and brine (50 mL), and subsequently dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to yield this compound as a colorless liquid (28.0 g, 97.8 mmol, 98% yield).
1H NMR Spectrum Acquisition
A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl3, ~0.6 mL). The solution was transferred to a 5 mm NMR tube. The 1H NMR spectrum was acquired on a 400 MHz NMR spectrometer. The following is a general set of parameters that can be used for such an acquisition:
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Pulse Width (P1): A 30° or 45° pulse is typically used for routine spectra.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for 1H NMR of organic molecules.
The spectrometer's field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.
Visualization of Proton Environments and NMR Signals
The following diagram illustrates the structure of this compound and the correlation between its distinct proton environments and their corresponding signals in the 1H NMR spectrum.
Caption: Correlation of proton environments in this compound to its 1H NMR signals.
References
A Technical Guide to the Reactivity and Stability of Iodo-Substituted Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodo-substituted silyl ethers are bifunctional molecules of significant interest in organic synthesis. They combine the robust, yet selectively cleavable, nature of a silyl ether protecting group with a highly versatile carbon-iodine bond. This unique combination allows for the protection of hydroxyl moieties while enabling a wide array of subsequent chemical transformations, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The stability of the silyl ether is paramount, as it must withstand the conditions required to modify the iodo-group. This guide provides an in-depth analysis of the factors governing the stability of various silyl ethers and the reactivity of the C-I bond, supplemented with quantitative data, detailed experimental protocols, and logical diagrams to assist researchers in leveraging these valuable synthetic intermediates.
Stability and Cleavage of the Silyl Ether Group
The utility of a silyl ether as a protecting group is defined by its stability across a range of chemical conditions and its predictable, selective removal. This stability is not absolute but is tunable based on the steric and electronic environment of the silicon atom.
Factors Influencing Stability
The primary factor governing the stability of a silyl ether is the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically hindered groups effectively shield the silicon-oxygen bond from the approach of acids, bases, or nucleophiles required for cleavage.[2] This principle is the foundation for the selective protection and deprotection of multiple hydroxyl groups within a complex molecule.[3]
Under acidic conditions, the rate of hydrolysis is highly dependent on this steric hindrance.[3] The general order of stability from least to most stable is: TMS < TES < TBDMS (TBS) < TIPS < TBDPS [1][2][3]
In basic media, the relative stability follows a similar trend, though TBDMS and TBDPS ethers exhibit comparable stability.[1] The general order is: TMS < TES < TBDMS ≈ TBDPS < TIPS [1]
Quantitative Stability Data
The difference in stability among common silyl ethers can be quantified by comparing their relative rates of cleavage under standardized acidic and basic conditions. These values highlight the dramatic increase in stability achieved by introducing bulky substituents on the silicon atom.
Table 1: Relative Rates of Silyl Ether Cleavage
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis[3][4] | Relative Rate of Base Hydrolysis[4] |
|---|---|---|---|
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Common Deprotection Conditions
The selection of a silyl ether is often guided by the specific conditions available for its removal. The tunable stability allows for orthogonal deprotection strategies in multi-step synthesis. An effective method for the cleavage of tert-butyldimethylsilyl ethers using a 1% solution of iodine in methanol has also been described.[5]
Table 2: Typical Conditions for Silyl Ether Cleavage
| Silyl Ether | Common Cleavage Conditions |
|---|---|
| TMS | Very labile; readily cleaved by weak acids (e.g., silica gel, AcOH in THF/H₂O), mild bases (e.g., K₂CO₃ in MeOH), or TBAF.[1] |
| TES | Cleaved by stronger acids (e.g., 1% HCl in EtOH) or TBAF. Can be selectively cleaved in the presence of TBS ethers.[1] |
| TBDMS/TBS | Stable to mild acids. Requires stronger acidic conditions (e.g., CSA in MeOH) or, most commonly, fluoride sources like TBAF in THF.[1][6] |
| TIPS | Highly stable to both acidic and basic conditions. Typically requires TBAF in THF, often with longer reaction times or heating.[1] |
| TBDPS | The most stable of the common silyl ethers, particularly in acidic media.[1] Cleaved with TBAF, often requiring extended reaction times. |
Reactivity of the Carbon-Iodine Bond
The carbon-iodine bond is a key functional handle in iodo-substituted silyl ethers, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the C-I bond in comparison to C-Br or C-Cl bonds allows for selective transformations.
Caption: Core reactivity pathways of iodo-substituted silyl ethers.
Lithium-Halogen Exchange
Treatment of an iodo-substituted silyl ether with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C to -100 °C) results in a rapid lithium-halogen exchange.[7] This reaction generates a potent organolithium nucleophile while preserving the silyl ether protecting group. The resulting organolithium species can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to form new carbon-carbon bonds. The exchange is significantly faster for iodides than for bromides or chlorides, allowing for excellent selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (organoboranes), Stille (organostannanes), and Sonogashira (terminal alkynes) couplings.[8][9] These reactions are fundamental to modern drug development and materials science for the construction of biaryl and vinyl-aryl structures. The Suzuki-Miyaura reaction, in particular, is widely used due to the stability and low toxicity of the boronic acid or ester coupling partners.[10] The reactivity order for aryl halides in these couplings is generally I > Br > Cl > F, allowing for selective coupling at the iodo-position in the presence of other halogens.[9]
Intramolecular Reactions and Rearrangements
The presence of both an iodine atom and a silyl ether within the same molecule can lead to unique intramolecular reactivity. For example, iodine (I₂) has been shown to promote rearrangements of certain diallylsilanes, which can be trapped with alcohols to form silyl ethers.[11][12][13] This process is believed to proceed through an intermediate β-silyl carbocation formed upon initial iodination of an alkene.[11][13]
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and reaction of iodo-substituted silyl ethers.
Synthesis Protocol: tert-Butyl(4-iodobutoxy)dimethylsilane
This protocol describes the conversion of a diol to a mono-protected iodo-silyl ether.
-
Silylation: To a stirred solution of 1,4-butanediol (1.0 equiv) and imidazole (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.0 equiv) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude mono-silylated alcohol by silica gel column chromatography.
-
Iodination: To a stirred solution of the purified alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and imidazole (1.5 equiv) in anhydrous THF at 0 °C, add iodine (I₂) (1.5 equiv) portion-wise.
-
Final Workup and Purification: Allow the reaction to stir at room temperature for 4-6 hours. Quench with aqueous sodium thiosulfate solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by silica gel column chromatography to yield tert-butyl(4-iodobutoxy)dimethylsilane.
Reactivity Protocol 1: Suzuki-Miyaura Cross-Coupling
This procedure outlines a typical ligand-free Suzuki-Miyaura coupling of an aryl iodide.[14]
-
Reaction Setup: In a reaction vessel, combine the iodo-substituted silyl ether (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%).[14][15]
-
Solvent and Base: Add a suitable solvent system (e.g., n-propanol, dioxane, or toluene, often with a small amount of water) and a base (e.g., 1.2 M aqueous sodium carbonate, 2.0 equiv).[10][15]
-
Inert Atmosphere: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[16]
-
Heating and Monitoring: Heat the reaction mixture (typically 60-90 °C) and stir overnight.[8][16] Monitor for completion using TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and extract with an organic solvent like diethyl ether or ethyl acetate.[14] Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the desired biaryl silyl ether.[14]
Reactivity Protocol 2: Lithium-Halogen Exchange and Quench
This protocol describes the formation of an organolithium intermediate and its subsequent reaction with an electrophile.
-
Reaction Setup: Dissolve the iodo-substituted silyl ether (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.[7]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 15-30 minutes. The lithium-halogen exchange is typically very fast.[7]
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise to the freshly prepared organolithium solution at -78 °C.
-
Warming and Quench: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, concentrate, and purify by silica gel column chromatography.
Caption: A typical experimental workflow from diol to a coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. A mild and efficient method for the deprotection of tert-butyldimethylsilyl ethers using iodine in methanol | Semantic Scholar [semanticscholar.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Iodine-mediated rearrangements of diallylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. m.youtube.com [m.youtube.com]
A Technical Guide to Tert-butyl(2-iodoethoxy)dimethylsilane for Researchers and Drug Development Professionals
Introduction: Tert-butyl(2-iodoethoxy)dimethylsilane (CAS No. 101166-65-8) is a valuable bifunctional reagent in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug development. Its structure incorporates a sterically hindered tert-butyldimethylsilyl (TBDMS) ether, a common protecting group for hydroxyl functionalities, and a reactive primary iodide. This combination allows for its use as a linker, a spacer, or for the introduction of a protected hydroxyl group in a variety of chemical transformations. This guide provides an in-depth overview of its key suppliers, physicochemical properties, synthesis, and a representative experimental protocol for its application.
Key Suppliers and Quantitative Data
A variety of chemical suppliers offer this compound, catering to different research and development needs. The following table summarizes the key suppliers, along with relevant quantitative data to facilitate procurement decisions.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | AMBH2D6F187C | 97% | Custom | Inquiry |
| TCI Chemicals | B5885 | >97.0% (GC) | 1g, 5g | $47.74 (1g), Inquiry (5g)[1] |
| BOC Sciences | 101166-65-8 | 95% | mg, g, kg, ton | Inquiry[] |
| ChemicalBook | Aggregated | 97%, 98% | 50mg - 100g | $11 - $810[3] |
| - Abosyn | 61-5212 | - | 1g, 5g | $270 (1g), $810 (5g)[3] |
| - ACHEMBLOCK | P43084 | - | 500mg, 1g | $65 (500mg), $105 (1g)[3] |
| - AK Scientific | J94805 | - | 5g, 10g, 25g | $160 (5g), $280 (10g), $560 (25g)[3] |
| - Ambeed | A108333 | - | 25g, 100g | $142 (25g), $551 (100g)[3] |
| BLD Pharm | 101166-65-8 | - | Custom | Inquiry[4] |
Physicochemical Properties
| Property | Value |
| CAS Number | 101166-65-8 |
| Molecular Formula | C8H19IOSi |
| Molecular Weight | 286.23 g/mol |
| Appearance | Colorless to yellow/orange clear liquid |
| Boiling Point | 210 °C[3] |
| Density | 1.291 g/cm³[3] |
| Refractive Index | 1.48[3] |
| Flash Point | 81 °C[3] |
| Storage Temperature | 2-8 °C, under inert gas, in a dark place[5] |
Experimental Protocols
This section details the synthesis of this compound, a common procedure for its preparation in the laboratory.
Synthesis of this compound[7]
Materials:
-
2-Iodoethanol (17.2 g, 100 mmol)
-
Imidazole (8.17 g, 120 mmol)
-
Tert-butyldimethylsilyl chloride (15.83 g, 105 mmol)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup
Procedure:
-
To a stirred solution of 2-iodoethanol (100 mmol) and imidazole (120 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask, slowly add tert-butyldimethylsilyl chloride (105 mmol).
-
The rate of addition should be controlled to maintain the reaction temperature at or below 30 °C.
-
After the addition is complete, continue stirring the reaction mixture for 17 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), transfer the reaction mixture to a separatory funnel.
-
Wash the organic phase sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as a colorless liquid.
Expected Yield: ~98%
Visualizations
Synthesis Workflow of this compound
Caption: A workflow diagram illustrating the synthesis of this compound.
Logical Relationship of Applications
Caption: Logical flow of this compound's applications in drug development.
References
An In-depth Technical Guide to Silyl Ether Protecting Groups for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Among the myriad of options, silyl ethers have established themselves as an indispensable tool for the temporary masking of hydroxyl functionalities. Their widespread adoption is attributable to their ease of installation, tunable stability, and mild removal conditions, which allow for intricate and selective manipulations in multi-step synthetic sequences.[1][2][3]
This technical guide provides a comprehensive overview of the most commonly employed silyl ether protecting groups. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative stability data, and logical workflows to inform the strategic selection and application of these versatile reagents.
Core Concepts of Silyl Ether Protecting Groups
Silyl ethers are formed by the reaction of an alcohol with a silyl halide (e.g., chloride) or a silyl triflate in the presence of a base.[3] The general structure is characterized by a silicon atom covalently bonded to an alkoxy group (R-O-SiR'₃).[4] The key to their utility lies in the nature of the R' substituents on the silicon atom. The steric bulk and electronic properties of these groups dictate the stability of the silyl ether, offering a spectrum of options for orthogonal protection strategies.[2][5]
The most frequently utilized silyl protecting groups include:
-
TMS (Trimethylsilyl)
-
TES (Triethylsilyl)
-
TBDMS or TBS (tert-Butyldimethylsilyl)
-
TIPS (Triisopropylsilyl)
-
TBDPS (tert-Butyldiphenylsilyl)
Comparative Stability of Common Silyl Ethers
The selection of an appropriate silyl ether is critically dependent on its stability profile under various reaction conditions. Generally, increasing the steric hindrance around the silicon atom enhances the stability of the silyl ether towards both acidic and basic hydrolysis.[2][5] This principle allows for the selective deprotection of one silyl ether in the presence of another, a strategy known as orthogonal protection.
Below are tables summarizing the relative stability of common silyl ethers under acidic and basic conditions.
Table 1: Relative Rates of Acidic Hydrolysis of Silyl Ethers [4][6]
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Rates of Basic Hydrolysis of Silyl Ethers [4][6]
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of silyl ether protecting group strategies. The following section provides representative protocols for the formation (protection) and cleavage (deprotection) of the most common silyl ethers.
Protection of Alcohols
Protocol 1: Trimethylsilylation (TMS Protection) of a Primary Alcohol [4]
-
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Slowly add trimethylsilyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Triethylsilylation (TES Protection) of an Alcohol [3][7]
-
Materials:
-
Alcohol (1.0 mmol)
-
Triethylsilyl chloride (TESCl, 2.0 mmol) or Triethylsilyl trifluoromethanesulfonate (TESOTf, 1.1 mmol)
-
Imidazole (3.0 mmol) for TESCl or 2,6-lutidine (1.5 mmol) for TESOTf
-
Anhydrous N,N-dimethylformamide (DMF) for TESCl or anhydrous dichloromethane (DCM) for TESOTf
-
-
Procedure (using TESCl):
-
To an ice-cold (0 °C) solution of the alcohol in DMF under a nitrogen atmosphere, add imidazole.
-
Add TESCl dropwise.
-
Monitor the reaction by TLC. Upon completion, quench with water.
-
Dilute with diethyl ether and separate the layers.
-
Wash the organic layer extensively with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
-
Protocol 3: tert-Butyldimethylsilylation (TBDMS/TBS Protection) of a Primary Alcohol (Corey Protocol) [8]
-
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF under an inert atmosphere.
-
Add imidazole and stir until dissolved.
-
Add TBDMSCl to the solution at room temperature.
-
Stir the reaction for 8-12 hours, monitoring by TLC.
-
Quench the reaction with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash chromatography if necessary.
-
Protocol 4: Triisopropylsilylation (TIPS Protection) of an Alcohol [9]
-
Materials:
-
Alcohol (1.0 eq)
-
Triisopropylsilyl chloride (TIPSCl, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Triethylamine (Et₃N, 2.0 eq) or Imidazole (2.5 eq)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (triethylamine or imidazole) and DMAP.
-
Add TIPSCl and stir the reaction at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash chromatography.
-
Protocol 5: tert-Butyldiphenylsilylation (TBDPS Protection) of a Primary Alcohol [10][11]
-
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF.
-
Add imidazole and stir until it dissolves.
-
Add TBDPSCl to the reaction mixture at room temperature.
-
Stir for 1-8 hours, monitoring by TLC.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography.
-
Deprotection of Silyl Ethers
Protocol 6: Deprotection of a TMS Ether using Potassium Carbonate in Methanol [12]
-
Materials:
-
TMS-protected alcohol (1.0 eq)
-
Potassium carbonate (K₂CO₃, catalytic to 1.0 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the TMS-protected alcohol in methanol at room temperature.
-
Add potassium carbonate and stir the mixture. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dilute the residue with diethyl ether, wash with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify by flash chromatography if necessary.
-
Protocol 7: Deprotection of a TES Ether using Mild Acid [7][13]
-
Materials:
-
TES-protected compound (1.0 eq)
-
5-10% Formic acid in methanol
-
Methanol
-
-
Procedure:
-
Dissolve the TES-protected compound in methanol.
-
Cool the solution to 5-10 °C.
-
Slowly add the solution of formic acid in methanol dropwise.
-
Stir the reaction vigorously at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Perform a standard aqueous workup and purify by column chromatography.
-
Protocol 8: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF) [14][15]
-
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at 0 °C.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.
-
Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify by flash chromatography.
-
Note: TBAF is basic and may not be suitable for base-sensitive substrates. In such cases, buffering with acetic acid is recommended.[15]
-
Protocol 9: Deprotection of a TIPS Ether using HF-Pyridine [16]
-
Materials:
-
TIPS-protected alcohol
-
Hydrofluoric acid-pyridine complex (HF·pyr)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Caution: HF is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment and plastic labware.
-
-
Procedure:
-
In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0 °C.
-
Slowly add the HF-pyridine complex to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
Protocol 10: Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (TBAF) [10]
-
Materials:
-
TBDPS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDPS-protected alcohol in THF.
-
Add the TBAF solution and stir the mixture at room temperature.
-
The reaction is typically complete within 1-6 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography.
-
Visualization of Key Processes
To further aid in the conceptual understanding of silyl ether chemistry, the following diagrams illustrate the general mechanisms and a logical workflow for selecting an appropriate protecting group.
Applications in Drug Development and Total Synthesis
The strategic application of silyl ethers is a recurring theme in the total synthesis of complex natural products and the development of novel pharmaceutical agents. Their tunable stability allows for the selective unmasking of hydroxyl groups at various stages of a synthetic route, enabling the construction of intricate molecular architectures. For instance, the robust nature of the TBDPS group makes it ideal for protecting a key alcohol during a series of transformations that involve acidic or nucleophilic reagents, only to be removed in the final stages of the synthesis. Conversely, the lability of the TMS group is often exploited for the temporary protection of an alcohol during a specific reaction step.
In the realm of drug development, silyl ethers can be incorporated into prodrug strategies. By masking a hydrophilic hydroxyl group with a lipophilic silyl ether, the pharmacokinetic properties of a drug candidate can be modulated to improve its absorption and distribution. The silyl ether can then be cleaved in vivo, releasing the active pharmaceutical ingredient.
Conclusion
Silyl ethers are a powerful and versatile class of protecting groups that are integral to modern organic synthesis. A thorough understanding of their relative stabilities, coupled with reliable experimental protocols for their installation and removal, is essential for any scientist engaged in the synthesis of complex organic molecules. This guide provides a foundational resource to aid in the rational selection and effective implementation of silyl ether protecting groups in research, discovery, and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tert-butyl(2-iodoethoxy)dimethylsilane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tert-butyl(2-iodoethoxy)dimethylsilane as a versatile reagent in organic synthesis, particularly in the context of total synthesis and drug development. This reagent serves as a convenient tool for the introduction of a protected 2-hydroxyethyl moiety, which is a common structural motif in biologically active molecules.
Introduction
This compound is a bifunctional reagent that combines the reactivity of an alkyl iodide with the stability of a tert-butyldimethylsilyl (TBDMS) ether. This unique combination allows for the straightforward installation of a 2-(tert-butyldimethylsilyloxy)ethyl group onto a variety of nucleophiles. The TBDMS group is a robust protecting group for alcohols, stable to a wide range of reaction conditions, yet readily removable under specific and mild conditions. This makes this compound a valuable building block in multi-step synthetic sequences.
The primary application of this reagent is in the O-alkylation of phenols, alcohols, and other nucleophiles. The resulting 2-(tert-butyldimethylsilyloxy)ethyl ether can then be carried through subsequent synthetic transformations. The terminal TBDMS ether can be deprotected at a later stage to reveal the primary alcohol, which can be further functionalized.
Key Applications in Synthesis
The primary utility of this compound lies in its ability to act as a synthetic equivalent of 2-iodoethanol, with the hydroxyl group pre-protected. This is particularly advantageous in complex syntheses where a free hydroxyl group would be incompatible with the reaction conditions.
A notable application is in the synthesis of complex heterocyclic molecules, many of which are scaffolds for drug discovery programs. For instance, in the development of platelet-derived growth factor receptor (PDGFR) alpha inhibitors, this reagent has been used to introduce the 2-(tert-butyldimethylsilyloxy)ethoxy side chain onto a phenolic core.[1] Similarly, it has been employed in the synthesis of heteroaryl fluoroalkenes as diacylglycerol kinase (DGK) inhibitors and in the development of PROTACs for targeted protein degradation.[2][3]
The general reaction scheme for the alkylation of a phenol is depicted below:
Caption: General scheme for the O-alkylation of phenols.
Experimental Protocols
The following protocols are based on procedures described in the patent literature for the synthesis of complex organic molecules.
Protocol 1: O-Alkylation of a Phenol with this compound
This protocol describes a general procedure for the etherification of a phenolic substrate.
Reaction: ``` Ar-OH + I-CH₂CH₂O-TBDMS --(Base, Solvent)--> Ar-O-CH₂CH₂O-TBDMS
Ar-O-CH₂CH₂O-TBDMS --(Deprotecting Agent)--> Ar-O-CH₂CH₂OH
Caption: Synthetic workflow using the reagent.
Logical Relationship Diagram
The decision to use this compound is often based on the need to introduce a protected 2-hydroxyethyl group under conditions where a free hydroxyl would be problematic.
Caption: Decision-making for reagent use.
Conclusion
This compound is a highly effective and practical reagent for the introduction of the 2-(tert-butyldimethylsilyloxy)ethyl group in the synthesis of complex molecules. Its application in the early stages of drug discovery and development, as evidenced by its use in numerous patent applications, highlights its reliability and utility. The straightforward reaction conditions and the stability of the incorporated protecting group make it a valuable tool for synthetic chemists in both academic and industrial research.
References
- 1. WO2023081923A1 - Platelet-derived growth factor receptor (pdgfr) alpha inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. WO2024108100A1 - Heteroaryl fluoroalkenes as dgk inhibitors - Google Patents [patents.google.com]
- 3. WO2024003533A1 - Protacs for targeted degradation of kat2a and kat2b for the treatment of cancer - Google Patents [patents.google.com]
Application Notes and Protocols: Step-by-Step Silylation of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the silylation of primary alcohols, a fundamental protecting group strategy in organic synthesis. The protocols detailed herein are designed to be reproducible and scalable for applications in research, discovery, and process development.
The selective protection of primary alcohols is crucial in multi-step syntheses, allowing for the manipulation of other functional groups within a molecule without unintended reactions at the primary hydroxyl group. Silyl ethers are widely employed for this purpose due to their ease of formation, stability under a range of reaction conditions, and facile cleavage under specific, mild conditions. The steric bulk of the silylating agent is a key determinant in the selective protection of primary over secondary or tertiary alcohols.[1][2] This document focuses on the use of tert-butyldimethylsilyl chloride (TBDMS-Cl), a common and versatile silylating agent that offers excellent selectivity for primary alcohols.[2]
Data Presentation: Silylation and Deprotection of Primary Alcohols
The following tables summarize quantitative data for the silylation of various primary alcohols using TBDMS-Cl and the subsequent deprotection of the resulting TBDMS ethers.
Table 1: Silylation of Primary Alcohols with tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
| Substrate (Primary Alcohol) | Silylating Agent & Reagents | Solvent | Conditions | Yield of Primary TBDMS Ether | Reference |
| 1-Butanol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole | DMF | rt, 4h | >95% | [2] |
| Benzyl Alcohol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole | DMF | rt, 3h | >98% | [2] |
| 1,4-Butanediol (mono-protection) | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole | DMF | 0°C to rt, 6h | ~85% | [2] |
| 1-Octanol | 1.2 eq. TBDMS-Cl, 2.5 eq. Imidazole | CH₂Cl₂ | rt, 5h | >95% | [2] |
Table 2: Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers
| Substrate (TBDMS Ether) | Deprotecting Agent & Reagents | Solvent | Conditions | Yield of Alcohol | Reference |
| 1-Butanol-TBDMS | 1.1 eq. TBAF | THF | rt, 1h | >98% | [2] |
| Benzyl Alcohol-TBDMS | Acetic Acid/H₂O (3:1) | - | rt, 12h | >90% | [2] |
| 1-Octanol-TBDMS | 10 mol% Cs₂CO₃ | MeOH | rt, 2h | >95% | [2] |
Experimental Protocols
Protocol 1: Selective Silylation of a Primary Alcohol with TBDMS-Cl
This protocol outlines a general and highly efficient procedure for the selective protection of a primary alcohol.[2][3] The use of imidazole as a base and catalyst is crucial for the reaction's success.[3]
Materials:
-
Primary alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.2 eq.)
-
Imidazole (2.2 - 2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and appropriate developing solvents
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.) and dissolve it in anhydrous DMF.
-
Add imidazole (2.2 eq.) to the solution and stir until it is fully dissolved.
-
In a separate container, weigh TBDMS-Cl (1.1 eq.) and add it portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure silylated primary alcohol.
Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol describes a standard and highly effective method for the cleavage of a TBDMS ether to regenerate the primary alcohol.[2][4] The high strength of the silicon-fluorine bond is the driving force for this reaction.[1]
Materials:
-
TBDMS-protected alcohol (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates and appropriate developing solvents
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.[2]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting alcohol by silica gel column chromatography.
Visualizations
The following diagrams illustrate the logical workflows for the silylation and deprotection of primary alcohols.
Caption: General workflow for the silylation of a primary alcohol.
Caption: General workflow for the deprotection of a silyl ether.
References
Application Notes: Surface Modification and Coatings for Biomedical Applications
Introduction
The interface between a biomaterial and its biological environment governs the success of medical devices, implants, and drug delivery systems. Unmodified material surfaces can trigger undesirable responses, such as protein adsorption, bacterial adhesion, and inflammation, leading to device failure or patient complications.[1][2] Surface modification and the application of specialized coatings are critical strategies to control these interactions, enhance biocompatibility, and introduce specific functionalities to the underlying material without altering its bulk properties.[2][3][4] This document provides an overview of common surface modification techniques, their applications in drug development and research, and detailed protocols for essential characterization methods.
Core Principles of Surface Modification
The primary goals of surface modification in biomedical contexts are to modulate the host's biological response and to impart therapeutic or diagnostic capabilities. Key objectives include:
-
Improving Biocompatibility: Minimizing adverse reactions such as thrombosis, inflammation, and foreign body response.[2]
-
Controlling Protein Adsorption: The initial event upon implantation is the adsorption of proteins, which dictates subsequent cellular interactions.[5][6][7] Hydrophilic and zwitterionic surfaces can resist non-specific protein adsorption.[1][5]
-
Promoting or Preventing Cell Adhesion: Surfaces can be engineered to either encourage specific cell attachment for tissue integration (e.g., osteointegration of orthopedic implants) or to prevent cell adhesion to reduce fouling.[3][8]
-
Preventing Biofilm Formation: Modifying surfaces to be antibacterial is crucial for preventing implant-associated infections.[3]
-
Enabling Drug Delivery: Coatings can act as reservoirs for the controlled release of therapeutics, such as drugs, growth factors, or genes.[9][10][11]
Common Surface Modification Strategies
A variety of physical and chemical techniques are employed to alter the surface properties of biomaterials.[1][2][12][13]
-
Physical Modifications: These methods do not involve chemical reactions with the substrate.
-
Plasma Spraying & Plasma Immersion Ion Implantation (PIII): Used to create thin, adherent, and conformal coatings, enhancing hardness, corrosion resistance, and biocompatibility.[2][12]
-
Physical Vapor Deposition (PVD) & Chemical Vapor Deposition (CVD): Techniques for depositing thin films onto a substrate.[12]
-
-
Chemical Modifications: These methods involve the formation of covalent bonds between the surface and the modifying agent.
-
Self-Assembled Monolayers (SAMs): Ordered molecular assemblies that form spontaneously on a substrate, allowing for precise control over surface chemistry.[1]
-
Covalent Grafting: Attaching molecules (e.g., polymers, proteins) to the surface through chemical bonds.[1]
-
Sol-Gel Method: A wet-chemical technique used to fabricate ceramic or glass coatings.[12][13]
-
-
Composite and Layer-by-Layer (LbL) Assembly: Building multilayered coatings by alternating the deposition of complementary materials (e.g., positively and negatively charged polymers). This is a versatile method for loading drugs and controlling their release.[10]
Applications in Drug Development and Research
Surface modifications are integral to advancing drug delivery and tissue engineering.
-
Drug-Eluting Stents (DES): Polymeric coatings on cardiovascular stents release antiproliferative drugs to prevent restenosis.
-
Orthopedic and Dental Implants: Surface treatments on titanium implants, such as micro-arc oxidation or hydroxyapatite coatings, promote osteointegration and can be loaded with antibiotics or growth factors.[3][12][13]
-
Nanoparticle Drug Carriers: Coating nanoparticles with polymers like polyethylene glycol (PEG) or chitosan enhances their stability, circulation time, and cellular uptake, and can facilitate pH-responsive drug release.[14]
-
Tissue Engineering Scaffolds: Modifying scaffold surfaces with bioactive molecules (e.g., peptides, growth factors) can direct cell fate, promoting tissue regeneration.
-
Smart Surfaces: Hydrogel coatings can be designed to respond to environmental stimuli like pH or temperature, triggering drug release on demand.[9]
Quantitative Data on Surface Properties
The effectiveness of a surface modification is assessed through various characterization techniques. The data below summarizes typical outcomes for different surface treatments.
| Surface Modification Technique | Substrate Material | Key Outcome | Contact Angle (°) | Protein Adsorption (ng/cm²) | Cell Adhesion | Reference |
| Uncoated Control | Titanium (Ti) | Baseline | 70-85 | High (e.g., >200 for Fibrinogen) | Moderate to High | General Literature |
| Plasma Treatment (Oxygen) | Polystyrene (PS) | Increased Hydrophilicity | 20-40 | Variable, can increase for specific proteins | Enhanced | [3] |
| PEG Grafting | Silicon Dioxide (SiO₂) | Protein Resistance | 10-30 | Very Low (<10 for Fibrinogen) | Significantly Reduced | [15] |
| Chitosan Coating | PLGA Nanoparticles | Mucoadhesion, pH-responsive release | N/A | Promotes specific interactions | Enhanced Cellular Uptake | [14] |
| Self-Assembled Monolayers (SAMs) | Gold (Au) | Tunable Wettability | 15-110 (depending on terminal group) | Controlled (high or low) | Dependent on terminal group | [1] |
| Zwitterionic Polymer Coating | SiO₂ | Ultra-low Fouling | <10 | Extremely Low (<5) | Totally Inhibited | [15][16] |
Note: The values presented are illustrative and can vary significantly based on the specific materials, process parameters, and measurement conditions.
Experimental Protocols
Protocol 1: Static Water Contact Angle Measurement
Objective: To determine the surface wettability (hydrophilicity/hydrophobicity) of a modified biomaterial.
Materials:
-
Goniometer with a sessile drop setup
-
High-purity deionized water
-
Microsyringe
-
Modified substrate sample
-
Tweezers
-
Nitrogen gas or clean compressed air
Methodology:
-
Sample Preparation:
-
Carefully clean the substrate surface to remove any contaminants.
-
Dry the sample completely using a gentle stream of nitrogen gas.
-
Place the sample on the goniometer stage using clean tweezers.
-
-
Instrument Setup:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Fill the microsyringe with deionized water, ensuring no air bubbles are present.
-
-
Measurement:
-
Carefully dispense a single droplet of water (typically 2-5 µL) onto the sample surface.
-
Start the imaging software to capture a high-resolution image of the droplet profile.
-
Use the software to measure the angle formed between the tangent of the droplet at the solid-liquid-vapor interface and the solid surface.
-
-
Data Analysis:
-
Perform measurements at a minimum of three different locations on the surface to ensure reproducibility.
-
Calculate the average contact angle and standard deviation. A low angle (<90°) indicates a hydrophilic surface, while a high angle (>90°) indicates a hydrophobic surface.
-
Protocol 2: Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)
Objective: To measure the mass and viscoelastic properties of an adsorbed protein layer on a modified surface in real-time.
Materials:
-
QCM-D instrument
-
Sensor crystals coated with the material of interest (or a model surface like gold or silica, which is then coated)
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Protein solution (e.g., 0.1 mg/mL Fibrinogen or BSA in PBS)
-
Syringe pump or peristaltic pump
Methodology:
-
Sensor Preparation and Installation:
-
Clean the sensor crystal according to the manufacturer's protocol (e.g., UV/ozone treatment).
-
Mount the crystal in the QCM-D flow module.
-
-
Instrument Setup and Baseline:
-
Equilibrate the system to the desired temperature (e.g., 37°C).
-
Flow the buffer (e.g., PBS) over the sensor surface at a constant rate (e.g., 100 µL/min) until a stable baseline is achieved for both frequency (Δf) and dissipation (ΔD). A stable baseline is indicated by minimal drift in the signals.
-
-
Protein Adsorption:
-
Switch the inflow from the buffer to the protein solution.
-
Continue flowing the protein solution over the surface and record the changes in frequency (Δf) and dissipation (ΔD) in real-time. Adsorption is typically observed as a decrease in frequency and an increase in dissipation.
-
Allow the protein solution to flow until the signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing:
-
Switch the inflow back to the pure buffer to rinse away any loosely bound protein. A slight increase in frequency may be observed as weakly adsorbed molecules are removed.
-
-
Data Analysis:
-
Use modeling software (e.g., the Sauerbrey model for thin, rigid layers or a viscoelastic model for soft, hydrated layers) to convert the change in frequency (Δf) into the adsorbed mass per unit area (e.g., ng/cm²).
-
The change in dissipation (ΔD) provides qualitative information about the conformational state and rigidity of the adsorbed protein layer.
-
Visualizations
Experimental Workflow for Surface Modification and Characterization
Caption: A typical workflow for developing and testing modified biomaterial surfaces.
Integrin-Mediated Cell Adhesion Signaling Pathway
Caption: Simplified signaling cascade initiated by cell binding to a modified surface.
Logical Relationship: Strategies to Control Bio-Interactions
Caption: Categorization of surface modification strategies based on their intended biological effect.
References
- 1. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface modification of biomaterials with proteins - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Protein-coated nanostructured surfaces affect the adhesion of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanoscopic analyses of cell-adhesive protein adsorption on poly(2-methoxyethyl acrylate) surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Hydrogel Surface/Coating for Smart Drug Delivery and Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. savvysciencepublisher.com [savvysciencepublisher.com]
- 11. Polysaccharide-Based Coatings as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Modification Techniques of Titanium and its Alloys to Functionally Optimize Their Biomedical Properties: Thematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biopolymer coating for particle surface engineering and their biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Protein adsorption and cell adhesion on cationic, neutral, and anionic 2-methacryloyloxyethyl phosphorylcholine copolymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl(2-iodoethoxy)dimethylsilane as a Versatile Precursor for the Synthesis of N-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-butyl(2-iodoethoxy)dimethylsilane as a precursor in the synthesis of N-heterocycles, which are pivotal structural motifs in numerous pharmaceuticals and biologically active compounds. Due to the limited direct literature on this specific precursor, this note presents a detailed, plausible synthetic protocol for the synthesis of N-substituted morpholines. This serves as a foundational method that can be adapted for the synthesis of other N-heterocycles.
Introduction: The Role of this compound in N-Heterocycle Synthesis
This compound is a bifunctional reagent poised for the synthesis of various N-heterocycles. Its key features are a reactive primary iodide, which is an excellent electrophile for N-alkylation reactions, and a sterically hindered tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group for the hydroxyl functionality. This combination allows for a sequential N-alkylation followed by a deprotection and intramolecular cyclization cascade to furnish saturated N-heterocycles.
The general strategy involves the initial reaction of a primary amine with this compound to form an N-alkylated intermediate. Subsequent removal of the TBDMS protecting group unmasks a primary alcohol, which can then undergo an intramolecular cyclization to form the heterocyclic ring. This approach is particularly attractive for the synthesis of substituted morpholines and potentially other related six-membered rings.
While direct literature examples for this specific precursor are scarce, the principles of N-alkylation and subsequent intramolecular cyclization are well-established synthetic strategies. For context, a related industrial synthesis of N-Boc piperazine involves the cyclization of a bis(2-chloroethyl)amine derivative with ammonia, highlighting a similar ring-closure strategy.[1]
Proposed Synthetic Pathway: Synthesis of N-Benzylmorpholine
A representative application of this compound is the synthesis of N-benzylmorpholine from benzylamine. The reaction proceeds in two key stages:
-
N-Alkylation: Benzylamine is alkylated with this compound to yield the silyl-protected amino alcohol intermediate.
-
Deprotection and Intramolecular Cyclization: The TBDMS group is removed, and the resulting alcohol undergoes an acid-catalyzed intramolecular cyclization to form the morpholine ring.
Experimental Protocols
Stage 1: Synthesis of N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Stage 2: Synthesis of N-Benzylmorpholine
Materials:
-
N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
OR Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the silyl-protected intermediate (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Alternatively, for acid-catalyzed deprotection and cyclization, dissolve the intermediate in methanol and add a catalytic amount of concentrated HCl. Stir at room temperature for 4-6 hours.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield N-benzylmorpholine.
Data Presentation: Representative Reaction Parameters
The following table summarizes hypothetical yet realistic quantitative data for the synthesis of N-benzylmorpholine, which can be used as a starting point for optimization.
| Step | Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) |
| N-Alkylation | Benzylamine | This compound | DMF | K₂CO₃ | 60 | 14 | 85-95 |
| Deprotection & Cyclization (TBAF) | N-alkylated intermediate | TBAF | THF | - | RT | 3 | 75-85 |
| Deprotection & Cyclization (HCl) | N-alkylated intermediate | HCl (cat.) | Methanol | - | RT | 5 | 70-80 |
Experimental Workflow Visualization
Conclusion
This compound serves as a promising and versatile precursor for the synthesis of N-heterocycles, particularly N-substituted morpholines. The protocols outlined in this document provide a robust starting point for researchers in synthetic and medicinal chemistry. The two-stage process of N-alkylation followed by deprotection and intramolecular cyclization offers a reliable and adaptable method for constructing these valuable heterocyclic scaffolds. Further exploration of different amine substrates and reaction conditions could expand the utility of this precursor to a wider range of complex nitrogen-containing molecules relevant to drug discovery and development.
References
Application Notes and Protocols for the Selective Protection of Diols with Tert-butyl(2-iodoethoxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the selective protection of diols using the reagent Tert-butyl(2-iodoethoxy)dimethylsilane. While specific literature on this reagent for this application is not widely available, the protocols outlined below are based on established principles of silylation chemistry and are intended to serve as a starting point for researchers. These notes cover the synthesis of the protected diol, proposed methods for deprotection, and templates for data collection and analysis.
Introduction
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the fields of natural product synthesis and drug development. Diols, containing two hydroxyl groups, often require selective protection of one hydroxyl group over the other to enable subsequent chemical transformations. Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation, general stability, and versatile deprotection methods.
This compound is a unique silylating agent that incorporates an iodoethyl moiety. This functional handle may offer alternative deprotection strategies or opportunities for further functionalization. This document outlines a proposed methodology for the selective protection of diols using this reagent.
Reaction Scheme
The protection of a diol with this compound is proposed to proceed via a standard silylation mechanism, typically in the presence of a mild base to activate the hydroxyl group and neutralize the generated acid.
Synthesis of Functionalized Silanes for Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized silanes are versatile molecules that serve as crucial building blocks and coupling agents in advanced material science. Their unique bifunctional nature, possessing both a hydrolyzable silane group and a reactive organic functional group, allows for the covalent linkage of inorganic substrates (like glass, silica, and metal oxides) to organic polymers. This capability is paramount in the development of high-performance composites, surface modifications, and functional coatings.
These application notes provide detailed protocols for the synthesis of three key functionalized silanes: aminopropyltrimethoxysilane (APTES), (3-glycidyloxypropyl)trimethoxysilane (GPTMS), and (3-mercaptopropyl)trimethoxysilane (MPTMS). The methodologies described herein are fundamental for researchers and scientists working in materials development, surface engineering, and drug delivery systems.
Application Note 1: Synthesis of 3-Aminopropyltrimethoxysilane (APTES)
3-Aminopropyltrimethoxysilane (APTES) is an amino-functionalized silane widely used for introducing primary amine groups onto surfaces.[1] This functionalization is essential for subsequent covalent immobilization of biomolecules, catalysts, or for promoting adhesion between organic and inorganic materials.[2] The primary synthesis route for APTES is the hydrosilylation of allylamine with trimethoxysilane.[3]
Experimental Protocol: Synthesis of APTES via Hydrosilylation
Materials:
-
Allylamine
-
Trimethoxysilane
-
Toluene (or p-xylene)
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst, hexachloroplatinic acid)
Procedure:
-
To a nitrogen-purged three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add allylamine and toluene.
-
Add the hydrosilylation catalyst to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 50-60 °C).
-
Slowly add trimethoxysilane dropwise from the dropping funnel to the reaction mixture over a period of 1 hour while stirring.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 30 minutes to 2 hours to ensure complete reaction.
-
Monitor the reaction progress using gas chromatography (GC) to confirm the formation of γ-aminopropyltrimethoxysilane and the consumption of reactants.
-
Upon completion, the crude product can be purified by distillation under reduced pressure in an anhydrous and oxygen-free environment to obtain high-purity APTES.
Quantitative Data: APTES Synthesis
| Parameter | Value/Range | Reference |
| Reactants | Allylamine, Trimethoxysilane | [3] |
| Catalyst | Platinum-based hydrosilylation catalyst | [4] |
| Solvent | Toluene or p-xylene | [3] |
| Reaction Temperature | 50 - 90 °C | [5] |
| Reaction Time | 0.5 - 24 hours | [5] |
| Yield | 70% | [3] |
| Purity | High purity achievable after distillation | [6] |
| Key Characterization | FTIR, NMR, XPS | [5][7][8] |
Experimental Workflow: APTES Synthesis
Caption: Workflow for the synthesis of APTES via hydrosilylation.
Application Note 2: Synthesis of (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) is an epoxy-functionalized silane commonly used as a coupling agent in composites and as a precursor for hybrid organic-inorganic materials through sol-gel processes.[9][10] The epoxy group can undergo ring-opening reactions, making it a versatile building block for creating cross-linked networks.[11] The synthesis of GPTMS is typically achieved through the hydrosilylation of allyl glycidyl ether with trimethoxysilane.[12][13]
Experimental Protocol: Synthesis of GPTMS via Hydrosilylation
Materials:
-
Allyl glycidyl ether
-
Trimethoxysilane
-
Platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst, Pt/C)
-
Nitrogen gas
Procedure:
-
Purge a three-necked flask equipped with a reflux condenser, magnetic stirrer, and thermometer with nitrogen gas.
-
Add allyl glycidyl ether and the hydrosilylation catalyst to the flask.
-
Heat the mixture to approximately 50 °C with stirring.
-
Add trimethoxysilane dropwise to the reaction mixture over 1 hour, maintaining the reaction temperature at 50 °C.
-
After the addition is complete, continue to stir the reaction for an additional 30 minutes.
-
Monitor the reaction by gas chromatography to determine the yield of γ-glycidyloxypropyltrimethoxysilane.
-
The crude product is then purified by vacuum distillation in an anhydrous and oxygen-free environment to yield the final product.
Quantitative Data: GPTMS Synthesis
| Parameter | Value/Range | Reference |
| Reactants | Allyl glycidyl ether, Trimethoxysilane | [12][13] |
| Catalyst | Platinum on activated carbon (Pt/C) or other Pt catalysts | [13][14] |
| Reaction Temperature | 50 °C | [12] |
| Reaction Time | 1.5 hours | [12] |
| Yield | 80% - 97.4% | [12][13] |
| Purity | ≥98% (commercially available) | [15] |
| Key Characterization | FTIR, ¹H NMR, GPC | [16][17] |
Experimental Workflow: GPTMS Synthesis
Caption: Workflow for the synthesis of GPTMS via hydrosilylation.
Application Note 3: Synthesis of (3-Mercaptopropyl)trimethoxysilane (MPTMS)
(3-Mercaptopropyl)trimethoxysilane (MPTMS) is a thiol-functionalized silane that is highly effective for the surface modification of noble metal nanoparticles and for the preparation of materials for heavy metal ion removal.[10][18] The thiol group provides a strong affinity for certain metals and can also participate in thiol-ene "click" chemistry reactions.[19] A common industrial synthesis route involves the reaction of 3-chloropropyltrimethoxysilane with a sulfur nucleophile, while another method utilizes thiourea and chloropropyltrichlorosilane.[18][20]
Experimental Protocol: Synthesis of MPTMS
Materials:
-
3-Chloropropyltrichlorosilane
-
Thiourea
-
Potassium iodide (KI) (catalyst)
-
Ethylenediamine (ammonolysis solvent)
-
Methanol
Procedure:
-
In a reaction vessel, combine 3-chloropropyltrichlorosilane and thiourea. The optimal mass ratio of thiourea to 3-chloropropyltrichlorosilane is 1.1:1.[20]
-
Add KI as a catalyst.
-
Heat the reaction mixture to 110-112 °C.
-
After the initial reaction, cool the mixture and perform ammonolysis using ethylenediamine at 90-92 °C. This step converts the intermediate to the desired thiol.
-
Following ammonolysis, the product is esterified with methanol to convert the trichlorosilyl group to a trimethoxysilyl group.
-
The final product, MPTMS, is then purified by distillation.
Quantitative Data: MPTMS Synthesis
| Parameter | Value/Range | Reference |
| Reactants | 3-Chloropropyltrichlorosilane, Thiourea | [20] |
| Catalyst | KI | [20] |
| Reaction Temperature | 110 - 112 °C (initial), 90 - 92 °C (ammonolysis) | [20] |
| Yield | 82% (average) | [20] |
| Purity | >98% | [20] |
| Key Characterization | FTIR, TGA, ²⁹Si NMR | [21] |
| Grafting Ratio on Nanosilica | Up to 16.8 wt% | [21] |
Experimental Workflow: MPTMS Synthesis
Caption: Workflow for the synthesis of MPTMS.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. sbpmat.org.br [sbpmat.org.br]
- 3. 3-Aminopropyltrimethoxysilane synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and characterization of (3-Aminopropyl)trimethoxy-silane (APTMS) functionalized Gd2O3:Eu(3+) red phosphor with enhanced quantum yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijfmr.com [ijfmr.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preparation method and application of 3-glycidyloxypropyltrimethoxysilane_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. (3--缩水甘油丙氧基)三甲氧基硅烷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. (3-Mercaptopropyl)trimethoxysilane | 4420-74-0 | Benchchem [benchchem.com]
- 19. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
Application Notes and Protocols: Acid-Catalyzed Deprotection of tert-Butyldimethylsilyl (TBS) Ethers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyldimethylsilyl (TBS) group is one of the most widely utilized protecting groups for hydroxyl functions in organic synthesis. Its popularity stems from its ease of installation, stability under a wide range of reaction conditions (e.g., Wittig reactions, Grignard reactions, reductions), and the numerous methods available for its selective removal.[1][2] Acid-catalyzed hydrolysis is a common and effective strategy for the deprotection of TBS ethers, regenerating the parent alcohol.
The stability of silyl ethers to acidic conditions is highly dependent on the steric bulk of the substituents on the silicon atom. The relative stability generally follows the order: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[3][4][5] This differential stability allows for the selective deprotection of one silyl ether in the presence of another, a crucial strategy in the synthesis of complex molecules. This document provides an overview of the mechanism, common reagents, and detailed protocols for the acid-catalyzed deprotection of TBS ethers.
Reaction Mechanism
The acid-catalyzed deprotection of TBS ethers proceeds via protonation of the ether oxygen, making it a better leaving group. This is followed by nucleophilic attack on the silicon atom by a nucleophile (typically water or an alcohol solvent), proceeding through a pentavalent silicon intermediate.[3][4][6] The final step involves the departure of the protonated alcohol and formation of a silyl byproduct.
Caption: Mechanism of acid-catalyzed TBS ether deprotection.
Common Acidic Reagents and Conditions
A variety of acidic reagents can be employed for TBS deprotection, ranging from strong mineral acids to milder organic acids and Lewis acids. The choice of reagent depends on the substrate's sensitivity to acid and the presence of other protecting groups.
| Reagent | Typical Conditions | Notes |
| Hydrochloric Acid (HCl) | Catalytic conc. HCl in MeOH or EtOH; RT, 0.5-4 h. | Highly effective and common.[7][8] Not suitable for substrates with other acid-sensitive functional groups. |
| Acetyl Chloride (AcCl) | Catalytic AcCl in dry MeOH; 0 °C to RT, 0.5-2 h. | Generates HCl in situ. Mild, high-yielding, and tolerates many other protecting groups.[9][10] |
| Acetic Acid (AcOH) | AcOH/THF/H₂O (e.g., 3:1:1); RT to 50 °C, several hours. | A mild and common system for general deprotection.[11] Reaction times can be lengthy. |
| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂ or with H₂O; RT, short reaction times. | Strong acid, effective for rapid deprotection. May cleave other acid-labile groups like Boc.[12] |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic PPTS in MeOH or EtOH; RT to 50 °C. | Very mild conditions, ideal for sensitive substrates.[3][6] Often used for selective deprotection of primary TBS ethers.[13] |
| Camphorsulfonic Acid (CSA) | Catalytic CSA in MeOH or CH₂Cl₂/MeOH; RT. | A mild and effective organic acid catalyst. Can deprotect primary TBS groups rapidly.[5] |
| Lewis Acids (e.g., ZnBr₂, TiCl₄) | Stoichiometric or catalytic amounts in CH₂Cl₂, MeOH. | Offers alternative selectivity. Can be chemoselective for TBS deprotection in the presence of other groups.[14][15] |
Experimental Protocols
The following are representative protocols for the deprotection of TBS ethers using common acidic conditions.
Protocol 1: Deprotection using Hydrochloric Acid in Methanol
This method is robust and widely applicable for substrates that can tolerate strong acidic conditions.[7]
Materials:
-
TBS-protected alcohol
-
Methanol (MeOH), anhydrous
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous methanol (e.g., 0.1-0.2 M solution).
-
To the stirred solution at room temperature, add a catalytic amount of concentrated HCl (e.g., 0.1 eq, or a few drops).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography if necessary.
Protocol 2: Mild Deprotection using Acetic Acid
This protocol is suitable for substrates that are sensitive to strong mineral acids.[11]
Materials:
-
TBS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Deionized water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction at room temperature. For more sterically hindered or stable TBS ethers, the reaction may be gently heated (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool to room temperature (if heated) and dilute with ethyl acetate.
-
Carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Selective Deprotection using PPTS
This protocol is exceptionally mild and is often used for the selective deprotection of a primary TBS ether in the presence of secondary or more hindered silyl ethers.[3][6]
Materials:
-
TBS-protected alcohol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in methanol or ethanol (0.1-0.2 M).
-
Add a catalytic amount of PPTS (0.1-0.2 eq).
-
Stir the reaction at room temperature or warm gently to 40-50 °C to increase the rate.
-
Carefully monitor the reaction by TLC to ensure selective deprotection and avoid removal of other protecting groups.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Visualizations
General Experimental Workflow
Caption: General workflow for acid-catalyzed TBS deprotection.
Decision Tree for Reagent Selection
Caption: Decision tree for selecting TBS deprotection reagents.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. scispace.com [scispace.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. TBS Deprotection - HCl [commonorganicchemistry.com]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 10. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. echemi.com [echemi.com]
- 14. ace.as-pub.com [ace.as-pub.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Tert-butyl(2-iodoethoxy)dimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl(2-iodoethoxy)dimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional organosilicon compound. It contains a sterically hindered tert-butyldimethylsilyl (TBDMS) ether and a primary alkyl iodide. Its primary application in organic synthesis is as a reagent to introduce the protected 2-(tert-butyldimethylsilyloxy)ethyl group onto various nucleophiles. This is particularly useful in multi-step syntheses where a primary alcohol functionality is required at a later stage.[]
Q2: What are the typical conditions for storing this compound?
To ensure its stability, this compound should be stored in a cool, dark place under an inert atmosphere. The recommended storage temperature is typically between 2-8°C. Exposure to light, heat, and moisture should be minimized to prevent degradation.
Q3: What are the main safety hazards associated with this compound?
The compound is a combustible liquid.[2] It is advisable to keep it away from heat, sparks, and open flames. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of this compound.
Synthesis of this compound
Problem 1: Low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure all reagents are pure and anhydrous. The presence of water can hydrolyze the silyl chloride starting material. - Verify the stoichiometry of the reagents. A slight excess of the silyl chloride and imidazole is often used. - Allow for sufficient reaction time. Monitor the reaction progress by TLC or GC until the starting alcohol is consumed. |
| Degradation of starting materials or product | - Maintain the recommended reaction temperature. Exothermic reactions can lead to side products. - Use high-purity imidazole, as impurities can affect the reaction outcome.[3] |
| Loss of product during workup | - Ensure the aqueous workup is performed at a low temperature to minimize hydrolysis of the silyl ether. - Use a suitable organic solvent for extraction to ensure complete recovery of the product. |
Problem 2: Presence of impurities after synthesis.
| Common Impurity | Identification | Removal Strategy |
| Unreacted 2-iodoethanol | Can be detected by NMR or GC-MS. | Careful aqueous workup should remove most of the water-soluble starting material. If it persists, purification by flash column chromatography is recommended. |
| Unreacted TBDMS-Cl | Can be detected by its characteristic odor and reactivity with moisture. | Quench the reaction with a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining silyl chloride. |
| Hydrolyzed product (2-iodoethanol) | Can form during aqueous workup. | Minimize contact time with the aqueous phase and ensure the use of a non-acidic wash. |
Using this compound in Nucleophilic Substitution Reactions
Problem 3: Low yield in nucleophilic substitution reactions.
| Possible Cause | Troubleshooting Step |
| Poor nucleophilicity of the substrate | - Increase the reaction temperature. - Use a more polar aprotic solvent like DMF or DMSO to enhance the nucleophile's reactivity. |
| Elimination side reaction | - This is a common side reaction, especially with strong, bulky bases, leading to the formation of a vinyl ether.[4][5][6] - Use a non-bulky, weakly basic nucleophile if possible. - Keep the reaction temperature as low as possible to favor substitution over elimination.[7] |
| Steric hindrance | - The TBDMS group is bulky and can sterically hinder the approach of the nucleophile. If yields are consistently low, consider using a smaller silyl protecting group. |
Problem 4: Formation of unexpected byproducts.
| Unexpected Product | Possible Cause | Prevention |
| Vinyl ether | E2 elimination reaction is competing with the desired SN2 substitution.[4][8] | Use a less basic nucleophile and a polar aprotic solvent. Lowering the reaction temperature can also disfavor elimination.[7] |
| Silyl group migration | Under certain acidic or basic conditions, the TBDMS group can migrate to other nucleophilic sites within the molecule.[9][10] | Maintain neutral or mildly basic reaction conditions. Avoid prolonged reaction times at elevated temperatures. |
| Deprotection of the silyl ether | The TBDMS group can be cleaved under strongly acidic or fluoride-containing conditions. | Ensure the reaction conditions are compatible with the stability of the TBDMS ether.[9][11] |
Experimental Protocols
Synthesis of this compound
This protocol is based on commonly reported synthetic procedures.
Materials:
-
2-Iodoethanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2-iodoethanol (1.0 eq.) and imidazole (1.2-1.5 eq.) in anhydrous DCM or DMF at 0 °C under an inert atmosphere, add a solution of TBDMS-Cl (1.1-1.2 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in reactions.
References
- 2. This compound | 101166-65-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Troubleshooting incomplete silylation of hindered alcohols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the incomplete silylation of sterically hindered alcohols.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction is slow or incomplete. What are the most common causes?
A1: Incomplete silylation of hindered alcohols is a frequent issue stemming from several factors:
-
Steric Hindrance: The bulky nature of the alcohol and/or the silylating agent can significantly slow down the reaction rate. The reactivity of alcohols generally follows the order: primary > secondary > tertiary.[1]
-
Moisture: Silylating agents are highly sensitive to moisture. Any water present in the glassware, solvents, or reagents will react with the silylating agent to form inactive siloxanes, reducing the yield.[2] It is crucial to use rigorously dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Inappropriate Reagents: The chosen silylating agent, base, or solvent may not be suitable for the specific substrate. Less reactive agents like TBDMSCl may struggle with very hindered alcohols.[4]
-
Insufficient Reagent: An inadequate amount of the silylating agent or base can lead to an incomplete reaction. A molar excess of the reagent is often required to drive the reaction to completion.[3]
Q2: Which silylating agent is best for a sterically hindered alcohol?
A2: For hindered alcohols, more reactive silylating agents are necessary. While standard silyl chlorides (like TBDMSCl or TESCl) are common, their triflate counterparts (TBDMSOTf, TESOTf, TIPSOTf) are significantly more reactive and are often the reagents of choice for difficult substrates.[2][5][6] Silyl triflates are more electrophilic and can silylate hydroxyl groups that are unreactive towards the corresponding chlorides.[5]
Q3: How do I select the right base and solvent for my reaction?
A3: The choice of base and solvent is critical and depends on the silylating agent and substrate.
-
Base:
-
Imidazole: Commonly used with silyl chlorides like TBDMSCl, as it can act as a nucleophilic catalyst, forming a highly reactive silylylimidazolium intermediate.[2][4][7]
-
Triethylamine (Et₃N) & Pyridine: Often used to neutralize the HCl byproduct.[7][8]
-
2,6-Lutidine: A non-nucleophilic, sterically hindered base that is ideal for use with highly reactive silyl triflates. It effectively scavenges the triflic acid byproduct without interfering with the silylating agent.[2][5][9]
-
4-(Dimethylamino)pyridine (DMAP): Can be used as a catalyst in small amounts to accelerate reactions, particularly with TBDMSCl.[8][10]
-
-
Solvent:
-
Dimethylformamide (DMF): A polar aprotic solvent that significantly accelerates silylation rates compared to less polar solvents, making it a good choice for difficult reactions.[5][11]
-
Dichloromethane (DCM): A common, less polar solvent. While reactions may be slower than in DMF, workup and purification are often simpler.[5][11]
-
Q4: My reaction is still not working. How can I force it to completion?
A4: If you are still facing issues, consider the following strategies:
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy, but should be done cautiously to avoid side reactions.[2][3]
-
Use a More Reactive Agent: Switch from a silyl chloride to a silyl triflate (e.g., TBDMSCl to TBDMSOTf).[2][10]
-
Add a Catalyst: For silyl chloride reactions, adding a catalytic amount of DMAP or iodine can significantly accelerate the rate.[1][4]
-
Change the Solvent: If using DCM or THF, switching to DMF can increase the reaction rate.[11]
-
Alternative Methods: Consider dehydrogenative silylation, which involves reacting the alcohol with a hydrosilane (e.g., triethylsilane) in the presence of a catalyst like tris(pentafluorophenyl)borane, B(C₆F₅)₃.[1][12] This method can be effective for a wide range of alcohols, including hindered ones.[12]
Q5: What are common side products and how can I avoid them?
A5: The most common side product is the corresponding disiloxane (e.g., hexamethyldisiloxane), which forms from the hydrolysis of the silylating agent in the presence of moisture.[2] To minimize this, ensure all components of the reaction are strictly anhydrous.[2][3] Unreacted starting material can also be a major contaminant if the reaction does not go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and conditions.[2]
Data and Reagent Comparison
The following tables summarize key data for selecting appropriate silylation conditions for hindered alcohols.
Table 1: Comparison of Common Silylating Agents
| Silylating Agent | Abbreviation | Relative Reactivity | Recommended Base | Notes |
| tert-Butyldimethylsilyl Chloride | TBDMSCl | Moderate | Imidazole, Et₃N/DMAP | Standard, robust protecting group. May be too slow for very hindered alcohols.[4][8] |
| Triethylsilyl Chloride | TESCl | Moderate-High | Imidazole, Pyridine | Less sterically hindered than TBDMS, can be more reactive.[9] |
| Triisopropylsilyl Chloride | TIPSCl | Low | Imidazole, Et₃N/DMAP | Very bulky; provides highly stable silyl ethers. |
| tert-Butyldimethylsilyl Triflate | TBDMSOTf | Very High | 2,6-Lutidine | Excellent for hindered secondary and tertiary alcohols.[2][9] Highly moisture-sensitive.[5] |
| Triisopropylsilyl Triflate | TIPSOTf | High | 2,6-Lutidine | Used for protecting extremely hindered hydroxyl groups. |
Table 2: Influence of Base and Solvent on Silylation
| Base | Solvent | Characteristics | Best For |
| Imidazole | DMF | Catalytic effect; accelerates reaction via silylimidazolium intermediate.[4] | Standard TBDMSCl protection of primary/secondary alcohols. |
| Triethylamine (Et₃N) | DCM | Non-nucleophilic HCl scavenger. | General purpose with silyl chlorides.[8] |
| 2,6-Lutidine | DCM | Non-nucleophilic, sterically hindered proton scavenger. | Highly reactive silyl triflates (e.g., TBDMSOTf, TIPSOTf).[5][9] |
| Pyridine | Pyridine (as solvent) | Acts as both base and solvent. | Trimethylsilylation with TMSCl or TMSI.[8] |
Experimental Protocols
Protocol 1: General Silylation of a Hindered Alcohol using TBDMSCl and Imidazole
-
Materials: Hindered alcohol, TBDMSCl (1.2 eq), Imidazole (2.5 eq), Anhydrous DMF.
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. For very hindered substrates, heating to 40-60 °C may be necessary.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Silylation of a Highly Hindered Alcohol using TESOTf and 2,6-Lutidine
-
Materials: Highly hindered alcohol, Triethylsilyl trifluoromethanesulfonate (TESOTf, 1.2 eq), 2,6-Lutidine (1.5 eq), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TESOTf (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is often complete in less than 5 hours.[8]
-
Upon completion, quench by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Visual Troubleshooting and Decision Guides
The following diagrams provide a logical workflow for troubleshooting issues and selecting the appropriate reaction conditions.
Caption: Troubleshooting workflow for incomplete silylation.
Caption: Decision tree for selecting silylation reagents.
References
- 1. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Silylation of Sterically Hindered Hydroxyl Groups | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. General Silylation Procedures - Gelest [technical.gelest.com]
- 9. Silyl Groups - Gelest [technical.gelest.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
Preventing side reactions during silyl ether deprotection
Welcome to the technical support center for silyl ether deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during the cleavage of silyl protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during silyl ether deprotection and how can I prevent them?
A1: The primary side reactions include decomposition of sensitive functional groups, silyl group migration, and elimination. Prevention strategies depend on the nature of your substrate and the deprotection method employed.
-
Decomposition with TBAF: Tetra-n-butylammonium fluoride (TBAF) is widely used but is also basic, which can cause decomposition of base-sensitive substrates.[1][2][3] To mitigate this, you can buffer the TBAF solution with acetic acid or switch to a less basic fluoride source like HF-Pyridine.[1][3]
-
Silyl Migration: Silyl groups can migrate between hydroxyl groups, especially when using fluoride-based reagents.[4][5] This is often observed in poly-hydroxylated compounds. Using milder conditions, shorter reaction times, or alternative reagents can help minimize this issue.
-
Elimination Reactions: For substrates with a leaving group beta to the silyloxy group, basic conditions (like TBAF) can induce elimination. Acidic deprotection methods are often a better choice in these cases.[6]
-
Acyl Transfer: In molecules containing both silyl ethers and esters, acyl transfer can be a problematic side reaction.[7] Careful selection of deprotection conditions is crucial to avoid this.
Q2: My deprotection reaction is sluggish or incomplete. What are the likely causes and solutions?
A2: Incomplete deprotection is a common issue that can often be resolved by addressing one of the following factors:[1]
-
Steric Hindrance: Bulkier silyl ethers like TBDPS (tert-butyldiphenylsilyl) and TIPS (triisopropylsilyl) are significantly more stable and resistant to cleavage than smaller groups like TMS (trimethylsilyl) or TES (triethylsilyl).[1][8] Increasing the reaction time, temperature, or using a more potent reagent may be necessary.
-
Insufficient Reagent: Ensure an adequate excess of the deprotection reagent is used. For TBAF, 1.1 to 1.5 equivalents per silyl group is a common starting point, but more may be required for resistant groups.[1][3]
-
Reagent Quality: TBAF solutions, particularly in THF, can degrade over time. Using a fresh bottle or a newly prepared solution is recommended for reliable results.[1]
Q3: How can I selectively deprotect one silyl ether in the presence of another?
A3: Selective deprotection is achievable by exploiting the differences in steric bulk and electronic properties of various silyl ethers.[8][9] The general order of stability to acidic hydrolysis is TMS < TES < TBS < TIPS < TBDPS.[2][8]
-
Acid-Catalyzed: Acidic conditions preferentially cleave less sterically hindered silyl groups. For example, a primary TBS ether can often be removed in the presence of a secondary or more hindered TBS ether.[8]
-
Fluoride-Based: While broadly effective, TBAF can also be used selectively by carefully controlling reaction conditions (e.g., temperature, time).[9] For instance, a primary TES ether can be cleaved in the presence of a primary TBS ether.
-
Specialized Reagents: Other reagents offer high selectivity. For example, catecholborane with Wilkinson's catalyst can selectively deprotect TES ethers in the presence of TBS and TIPS ethers.[6][9] Similarly, reagents like ZnBr₂ or acetyl chloride in methanol can provide chemoselectivity.[10][11][12]
Q4: I'm struggling with purifying my product from silicon-containing byproducts. What are the best practices?
A4: The primary silicon byproducts are silyl fluorides (from fluoride reagents) which hydrolyze to silanols (R₃SiOH) and subsequently dimerize to siloxanes (R₃Si-O-SiR₃) during aqueous workup.[1][13] These byproducts are often greasy and can complicate purification.
-
Chromatography: While standard silica gel chromatography can work, the non-polar nature of siloxanes can lead to co-elution with the desired product. Careful selection of the eluent system is critical.
-
Acid/Base Wash: An acidic wash can sometimes help remove silanol byproducts.
-
Resin Scavenging: A specialized workup using an ion-exchange resin like DOWEX 50WX8-400 can effectively capture tetrabutylammonium salts and silicon byproducts following a TBAF deprotection.[1]
-
Precipitation: In some cases, byproducts can be precipitated from a non-polar solvent by adding a more polar one.
Troubleshooting Guides
Troubleshooting Common Deprotection Issues
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low conversion | 1. Insufficient reagent equivalents. 2. Reagent degradation (esp. TBAF). 3. High steric hindrance of the silyl group. | 1. Increase equivalents of deprotecting agent (e.g., to 1.5-3.0 eq).[9] 2. Use a fresh bottle or newly prepared solution of the reagent.[1] 3. Increase reaction time and/or temperature. Consider a more powerful reagent system.[1] |
| Multiple spots on TLC, product decomposition | 1. Substrate is sensitive to the reaction conditions (e.g., base-sensitive substrate with TBAF). 2. Reaction run for too long or at too high a temperature. | 1. For TBAF, buffer with acetic acid.[1][2] Alternatively, switch to milder, non-basic conditions (e.g., HF-Pyridine, TAS-F) or an acidic method.[1][9] 2. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Loss of other protecting groups | The chosen deprotection conditions are too harsh and not orthogonal to other protecting groups present. | Select a milder reagent. For example, use catalytic acetyl chloride in methanol for TBS deprotection, which tolerates many other groups like acetals, esters, and azides.[10][11] |
| Difficult purification from silicon byproducts | Silanols and siloxanes are co-eluting with the product. | Employ a resin-based workup to scavenge byproducts before chromatography.[1] Optimize chromatographic conditions, potentially using a different stationary phase. |
Experimental Protocols
Protocol 1: General Deprotection of a TBS Ether with TBAF [9]
-
Dissolve the TBS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to make an approximately 0.1–0.5 M solution.
-
Cool the solution to 0 °C using an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2–16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a Primary TBS Ether with Acetic Acid [8]
-
Dissolve the silyl ether substrate (1.0 equiv.) in a 4:1:1 mixture of acetic acid, THF, and water.
-
Stir the reaction at room temperature, monitoring carefully by TLC. This reaction can be slow but is highly selective for less hindered groups.
-
Once the desired deprotection is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify by flash chromatography.
Protocol 3: Deprotection of a TBS Ether with Acetyl Chloride in Methanol [10][11]
-
Dissolve the TBS-protected compound (1.0 equiv.) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of acetyl chloride (e.g., 0.1-0.2 equiv.) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, quench by adding a solid base like sodium bicarbonate or by carefully adding saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the layers, dry the organic phase, and concentrate to yield the crude product for purification.
Visual Guides
Caption: Troubleshooting workflow for failed silyl ether deprotection reactions.
Caption: Decision guide for selecting an appropriate deprotection reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Tert-butyl(2-iodoethoxy)dimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Tert-butyl(2-iodoethoxy)dimethylsilane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Product has a yellow or brown tint after aqueous workup. | Residual iodine from the reaction. | Wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the color disappears.[1] |
| Low recovery of the product after aqueous workup. | Hydrolysis of the silyl ether due to acidic or basic conditions. | Ensure the aqueous washes are neutral (pH ~7). Use a saturated solution of sodium bicarbonate or ammonium chloride for washing if necessary. Minimize contact time with the aqueous phase.[2] |
| Product decomposes on the silica gel column during chromatography. | Acidic nature of standard silica gel. | Neutralize the silica gel by preparing a slurry with a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. Alternatively, use pre-treated neutral silica gel.[2] |
| Co-elution of the product with non-polar impurities during column chromatography. | Inappropriate solvent system. | Start with a non-polar eluent such as hexanes and gradually increase the polarity by adding ethyl acetate. A typical starting point for similar compounds is 5% ethyl acetate in hexanes.[3] |
| The product appears oily or is not a clear liquid after solvent removal. | Residual solvent or moisture. | Dry the product under high vacuum. If water is suspected, dissolve the product in a dry, non-polar solvent, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and re-concentrate. |
| Milky or cloudy organic layer during aqueous extraction. | Formation of an emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of celite may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from 2-iodoethanol and tert-butyldimethylsilyl chloride?
Common impurities include unreacted 2-iodoethanol, unreacted tert-butyldimethylsilyl chloride, and byproducts from the base used in the reaction (e.g., imidazole or triethylamine salts).
Q2: What is the most straightforward purification method for crude this compound?
For routine purification, an aqueous workup followed by solvent removal is often sufficient. This involves washing the crude reaction mixture with water and brine to remove water-soluble impurities.
Q3: When is flash column chromatography recommended for purification?
Flash column chromatography is recommended when high purity is required, or when non-polar impurities are present that cannot be removed by simple extraction.
Q4: Can this compound be purified by distillation?
Yes, fractional distillation under reduced pressure can be an effective purification method, especially for larger scales. The boiling point at atmospheric pressure is approximately 209.8 °C, so vacuum distillation is recommended to prevent potential decomposition at high temperatures.
Q5: How can I monitor the progress of the purification by column chromatography?
Experimental Protocols
Protocol 1: Purification by Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Molecular Weight | 286.23 g/mol | [6] |
| Boiling Point | 209.8 °C (at 760 mmHg) | [] |
| Purity (Commercial) | >95-97% | [] |
| Expected Yield (after aqueous workup) | ~98% | Based on reported synthesis.[5] |
| TLC Rf Value | ~0.3-0.4 | In 10% Ethyl Acetate/Hexanes (estimated based on compound polarity).[3] |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Navigating the Labyrinth of Silyl Ether Deprotection: A Technical Support Guide
Welcome to the Technical Support Center for Selective Silyl Ether Deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the selective cleavage of silyl ethers. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on deprotection reagents, and explicit experimental protocols to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the selective deprotection of silyl ethers and offers actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Deprotected Product | Incomplete reaction: This can be due to insufficient reagent, low reactivity of the substrate (e.g., steric hindrance), or degraded reagents.[1] | Increase reaction time, temperature, or the equivalents of the deprotecting agent. It's also crucial to verify the quality of the reagent, especially for moisture-sensitive solutions like TBAF.[1] |
| Decomposition of starting material or product: The reaction conditions may be too harsh for your substrate. For instance, the basicity of TBAF can degrade sensitive molecules.[1] | If using TBAF, consider buffering the solution with acetic acid.[1] Alternatively, switch to a milder fluoride source like HF-Pyridine or explore acidic deprotection methods if your compound is stable under those conditions.[1] | |
| Product lost during workup: The deprotected alcohol may be water-soluble, leading to loss during aqueous extractions.[1] | Avoid aqueous extractions if possible. Consider using a resin-based workup to remove reagents like TBAF or precipitating the product from the reaction mixture.[1] | |
| Unintended Deprotection of Other Silyl Ethers | Lack of sufficient steric or electronic differentiation: The stability difference between the silyl ethers present in the molecule may not be large enough for the chosen deprotection conditions.[2] | Choose a deprotection method that exploits more subtle differences. For instance, acid-catalyzed methods are more sensitive to steric hindrance, while fluoride-based methods are more influenced by electronic effects.[2] Fine-tuning the reaction temperature and time can also improve selectivity. |
| Reaction conditions are too harsh: Using a strong deprotecting agent or high temperatures can lead to the cleavage of more robust silyl ethers. | Opt for milder reagents or conditions. For example, using catalytic amounts of a Lewis acid or employing buffered fluoride sources can enhance selectivity.[3] | |
| Side Reactions or Byproduct Formation | Presence of other sensitive functional groups: Acid- or base-labile groups in the substrate may not be compatible with the deprotection conditions.[4] | Select a deprotection method that is orthogonal to the other protecting groups present. For example, fluoride-mediated deprotection is often compatible with acid- and base-sensitive functionalities.[4] |
| Formation of siloxanes: During aqueous workup, the silyl byproducts can form silanols (R₃SiOH), which can then dimerize to form siloxanes (R₃Si-O-SiR₃). These can sometimes complicate purification.[1] | A non-aqueous workup can minimize the formation of these byproducts.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for common silyl ethers?
A1: The stability of silyl ethers is primarily influenced by the steric bulk around the silicon atom.[5][6] Greater steric hindrance increases stability towards both acidic and basic conditions.
-
Relative Stability in Acidic Media: TMS < TES < TBDMS < TIPS < TBDPS[2][7][8]
-
Relative Stability in Basic Media: TMS < TES < TBDMS ≈ TBDPS < TIPS[2][8]
Q2: How can I selectively deprotect a primary TBDMS ether in the presence of a secondary TBDMS ether?
A2: This can often be achieved using acidic conditions, which are highly sensitive to steric hindrance.[9] Reagents like camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS) in a suitable solvent system at low temperatures can selectively cleave the less hindered primary TBDMS ether.[2][9]
Q3: My reaction is sensitive to basic conditions, but I need to use a fluoride source for deprotection. What are my options?
A3: The basicity of Tetrabutylammonium fluoride (TBAF) can be problematic for sensitive substrates.[1] To mitigate this, you can buffer the TBAF solution with acetic acid.[1] Another excellent alternative is using HF-Pyridine, which is generally less basic than TBAF.[1]
Q4: What are the primary byproducts of silyl ether deprotection?
A4: The byproducts depend on the deprotection method used.
-
Fluoride-based reagents (e.g., TBAF): The main byproducts are the corresponding silyl fluoride (R₃SiF) and, after aqueous workup, silanols (R₃SiOH) and siloxanes (R₃Si-O-SiR₃).[1] You will also have tetrabutylammonium salts as byproducts when using TBAF.[1]
-
Acid-catalyzed deprotection (in protic solvents like methanol): This can generate species like methoxysilanes (e.g., trimethylmethoxysilane), which are often volatile.[1] Upon aqueous workup, these will also hydrolyze to silanols and siloxanes.[1]
Comparative Data on Silyl Ether Deprotection
The following tables summarize various conditions for the selective deprotection of silyl ethers, providing a comparative overview to aid in method selection.
Table 1: Selective Deprotection of TBDMS Ethers
| Substrate Type | Reagent/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Primary TBDMS | 10 mol% CSA | MeOH:DCM (1:1) | 0 | 2 | >90 | Selective for primary over secondary TBDMS ethers.[2] |
| Aliphatic TBDMS | 0.0005-0.01 eq. NaAuCl₄·2H₂O | MeOH | RT | 3.5 | 95 | Selective over aromatic TBDMS, TBDPS, and TIPS ethers.[10] |
| Primary TBDMS | 50% aq. Oxone | MeOH | RT | - | High | Selective for primary over secondary and tertiary TBDMS ethers.[3] |
| Phenolic TBDMS | KHF₂ | MeOH | RT | - | High | Selective over benzylic TBDMS ethers.[3] |
Table 2: Selective Deprotection of TES vs. Other Silyl Ethers
| Deprotected Group | Stable Group | Reagent/Conditions | Solvent | Yield (%) | Reference |
| TES | TBDMS | 5-10% Formic Acid | MeOH | High | [11] |
| TES | TBS, TIPS | Catecholborane, Wilkinson's catalyst | THF | High | [12] |
| Primary TES | Secondary TES | DIBAL-H | CH₂Cl₂ | High | [12] |
Experimental Protocols
Protocol 1: Selective Acid-Catalyzed Deprotection of a Primary TBDMS Ether
Objective: To selectively deprotect a primary TBDMS ether in the presence of a secondary TBDMS ether using camphorsulfonic acid (CSA).[2]
-
Dissolve the bis-TBDMS protected diol (1.0 equiv) in a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add 10-camphorsulfonic acid (0.1 equiv) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-alcohol by flash column chromatography.
Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether with Buffered TBAF
Objective: To deprotect a TBDMS ether using TBAF buffered with acetic acid to minimize base-mediated side reactions.[1]
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
To a separate flask, add a 1 M solution of TBAF in THF (1.5 equiv).
-
To the TBAF solution, add acetic acid (1.5 equiv) and stir for a few minutes.
-
Add the buffered TBAF solution dropwise to the solution of the silyl ether at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from 2 to 16 hours depending on the substrate.[7]
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Decision workflow for selecting a silyl ether deprotection method.
Caption: Relative stability of common silyl ethers in acidic and basic media.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Troubleshooting Low Yield in Fluoride-Mediated Silyl Ether Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fluoride-mediated cleavage of silyl ethers. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a fluoride-mediated silyl ether deprotection?
A1: Low yields in fluoride-mediated silyl ether cleavage can stem from several factors. The most common issues include decomposition of a base-sensitive substrate by the fluoride reagent, incomplete reaction due to steric hindrance, use of poor-quality reagents, or issues during the workup and purification steps.[1][2]
Q2: My starting material is sensitive to basic conditions. How can I avoid decomposition when using tetrabutylammonium fluoride (TBAF)?
A2: The basicity of TBAF is a known cause of low yields for sensitive substrates.[1][3] To mitigate this, you can:
-
Buffer the TBAF solution: Adding a mild acid like acetic acid to the TBAF solution can neutralize its basicity.[3]
-
Use an alternative, less basic fluoride source: Reagents such as hydrogen fluoride-pyridine (HF-Pyridine) or tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F) are effective alternatives for base-sensitive compounds.[3][4]
Q3: The deprotection of my bulky silyl ether (e.g., TIPS, TBDPS) is very slow or incomplete. What can I do?
A3: Sterically hindered silyl ethers are inherently more stable and require more forcing conditions for cleavage.[4] To drive the reaction to completion, you can try:
-
Increasing the reaction temperature: Gently heating the reaction can often overcome the activation energy barrier.
-
Extending the reaction time: Monitor the reaction by TLC and allow it to proceed for a longer duration.
-
Using a larger excess of the fluoride reagent: Increasing the concentration of the fluoride source can improve reaction rates.
Q4: Can the quality of my TBAF solution affect the reaction yield?
A4: Absolutely. TBAF solutions can degrade over time, especially if not stored under anhydrous conditions. It is advisable to use a fresh bottle of reagent or a recently prepared solution for optimal results.
Q5: I am observing multiple spots on my TLC plate after the reaction. What could be the cause?
A5: The presence of multiple spots on a TLC plate often indicates the formation of byproducts. This could be due to the decomposition of your starting material or product under the reaction conditions.[1] If you are using TBAF with a sensitive substrate, consider the mitigation strategies outlined in Q2. Additionally, incomplete reactions will show both starting material and product.
Troubleshooting Guide
If you are experiencing low yields in your fluoride-mediated silyl ether cleavage, this guide provides a systematic approach to identify and resolve the issue.
Caption: Troubleshooting workflow for low yields in silyl ether cleavage.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes the yields of silyl ether cleavage under various reaction conditions. Please note that yields are highly substrate-dependent.
| Entry | Silyl Ether | Fluoride Source (Equivalents) | Solvent | Temperature | Time | Yield (%) |
| 1 | Secondary TBDMS | TBAF (1.1) | THF | 0°C to RT | 45 min | 32 |
| 2 | Complex TBDMS | TBAF (1.2) | THF | RT | 48 h | 97 |
| 3 | Primary TBDMS | TBAF (1.0) | THF | RT | Overnight | 99 |
| 4 | Secondary TES | TBAF (N/A) | THF | N/A | N/A | quant. |
| 5 | TES Ether | HF-Pyridine (excess) | Pyridine/THF | 0°C to RT | 2-3 h | 20-50 |
| 6 | Primary TIPS | TBAF (1.1) | THF | RT | N/A | High |
| 7 | TBDPS Ether | TBAF/HOAc | THF | N/A | Several h | N/A |
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TBDMS Ether [5][6]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 45 minutes to 18 hours.[5]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Silyl Ether using HF-Pyridine [4]
Caution: HF-Pyridine is corrosive and toxic. All manipulations should be performed in a chemical fume hood using appropriate personal protective equipment. Reactions must be conducted in plasticware.
Materials:
-
Silyl-protected alcohol
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a plastic vial, dissolve the silyl-protected alcohol in a mixture of anhydrous THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the HF-Pyridine complex to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Mechanism of Fluoride-Mediated Silyl Ether Cleavage
The cleavage of a silyl ether by a fluoride source is driven by the high affinity of fluoride for silicon, which results in the formation of a strong Si-F bond.[7]
Caption: Mechanism of fluoride-mediated silyl ether cleavage.
References
Technical Support Center: Silylation Reaction Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing byproducts from silylation reactions.
Troubleshooting and FAQs
Q1: My silylation reaction is complete, but I'm left with a significant amount of a white precipitate or an oily, insoluble substance. What is this, and how can I remove it?
A1: This is a very common issue and the substance is likely a siloxane byproduct. Siloxanes (R₃Si-O-SiR₃) are formed from the reaction of the silylating agent with trace amounts of water, followed by the condensation of the resulting silanols (R₃Si-OH). These byproducts can be difficult to remove due to their often polymeric and non-polar nature.[1]
-
For oily siloxanes: Silica gel chromatography is the most common and effective method. Siloxanes are generally less polar than the desired silylated product and will elute first.[1]
-
For precipitated siloxanes: If the siloxane has precipitated, it can sometimes be removed by filtration. However, it may also be necessary to dissolve the crude reaction mixture in a suitable solvent and then proceed with chromatographic purification.
Q2: I've used a chlorosilane-based silylating agent (e.g., TMSCl, TESCl), and now I need to quench the reaction and remove the byproducts. What is the best approach?
A2: Reactions with chlorosilanes produce hydrochloric acid (HCl) as a byproduct, which is typically neutralized by a base like triethylamine or pyridine. The resulting ammonium salt needs to be removed.
-
Aqueous Work-up: A carefully controlled aqueous work-up is the standard procedure. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common method. This will protonate any remaining amine base and allow for its extraction into the aqueous layer. Subsequent washes with water and brine will help remove the ammonium salts.[1] It is crucial to perform the work-up at a low temperature (e.g., 0 °C) to minimize potential hydrolysis of the desired silylated product.[1]
Q3: I used N,O-Bis(trimethylsilyl)acetamide (BSA) as my silylating agent. How do I remove the byproducts from this reaction?
A3: BSA is a popular silylating agent because its byproducts, N-(trimethylsilyl)acetamide and acetamide, are generally volatile and can often be removed under reduced pressure.[2]
-
Evaporation: For many applications, simply concentrating the reaction mixture on a rotary evaporator is sufficient to remove the byproducts.
-
Aqueous Wash: If the byproducts are not completely removed by evaporation, a gentle aqueous wash can be performed. However, care must be taken to avoid hydrolysis of the desired product.
Q4: My desired silylated product is very non-polar, making it difficult to separate from siloxane byproducts using silica gel chromatography. Are there alternative purification methods?
A4: This is a challenging but common scenario. When the polarity difference between your product and siloxane byproducts is minimal, consider the following options:
-
Distillation: If your product is volatile and has a significantly different boiling point from the siloxane byproducts, distillation can be a highly effective purification method.[1]
-
Activated Carbon Treatment: For non-polar siloxanes, treatment with activated carbon can be an effective method of removal. The activated carbon can be stirred with a solution of the crude product and then removed by filtration.[1]
-
Solvent Extraction: A liquid-liquid extraction using immiscible solvents, such as hexane and acetonitrile, can sometimes be used to partition the siloxane away from the desired compound.
Q5: After purification, my NMR spectrum still shows unreacted silylating agent. How can I remove it?
A5: Residual silylating agent can often be removed with a careful work-up or a specific scavenging strategy.
-
Aqueous Quench: For chlorosilane-based agents, a gentle quench with water or a buffered aqueous solution will hydrolyze the remaining reagent, which can then be removed by extraction.
-
Fluoride Wash: A wash with an aqueous solution of potassium fluoride (KF) can be effective for removing residual chlorosilanes and silanols by forming insoluble fluorosilicates that can be filtered off.
-
Scavenger Resins: For more challenging cases, scavenger resins designed to react with and remove specific types of reagents can be employed.
Byproduct Profiles of Common Silylating Agents
The choice of silylating agent directly impacts the types of byproducts generated, which in turn influences the selection of the most appropriate purification method.
| Silylating Agent | Abbreviation | Common Byproducts | Volatility of Byproducts | Recommended Primary Removal Method |
| Trimethylsilyl chloride | TMSCl | Triethylamine hydrochloride, Pyridine hydrochloride, Siloxanes | Low | Aqueous Work-up / Filtration |
| N,O-Bis(trimethylsilyl)acetamide | BSA | N-(trimethylsilyl)acetamide, Acetamide | High | Evaporation under reduced pressure |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide, Trimethylsilanol | High | Evaporation under reduced pressure |
| Hexamethyldisilazane | HMDS | Ammonia (NH₃) | High | Evaporation / Aqueous Work-up |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole hydrochloride, Siloxanes | Low | Aqueous Work-up / Chromatography |
Quantitative Comparison of Byproduct Removal Methods
The efficiency of byproduct removal can vary significantly depending on the chosen method, the specific byproducts, and the desired product's properties. The following table provides an estimated efficiency for common techniques. Note: These values are approximate and can vary based on experimental conditions.
| Removal Method | Target Byproduct(s) | Estimated Removal Efficiency | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | Siloxanes, Unreacted Silylating Agent | >95% | High resolution, applicable to a wide range of compounds. | Can be time-consuming and lead to product loss on the column.[3] |
| Aqueous Work-up | Amine salts, Water-soluble byproducts | 80-95% | Fast, effective for removing salts. | Risk of product hydrolysis, may not remove non-polar byproducts. |
| Distillation | Volatile byproducts, Excess silylating agent | >98% | Highly effective for volatile compounds, scalable. | Not suitable for non-volatile products or thermally sensitive compounds. |
| Activated Carbon Treatment | Non-polar siloxanes | 70-90% | Effective for non-polar impurities. | Can adsorb the desired product, leading to yield loss. |
Experimental Protocols
Protocol 1: Aqueous Work-up for a TMSCl Silylation Reaction
This protocol is designed for quenching a reaction where trimethylsilyl chloride (TMSCl) was used as the silylating agent in the presence of a tertiary amine base (e.g., triethylamine).
Materials:
-
Reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, cooled to 0 °C
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel, Erlenmeyer flasks, filter funnel
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the cold saturated aqueous NH₄Cl solution to the stirred reaction mixture to quench any remaining TMSCl and to protonate the amine base.
-
Transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent and shake gently to partition the components.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude silylated product.
Protocol 2: Purification using Silica Gel Chromatography
This protocol outlines the general procedure for purifying a silylated product and removing less polar byproducts like siloxanes.
Materials:
-
Crude product mixture
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column, flasks for fraction collection
-
Sand
Procedure:
-
Prepare the Silica Gel Slurry: In a beaker, add the required amount of silica gel. Slowly add the non-polar component of your eluent system (e.g., hexane) while gently swirling to create a homogenous slurry.[4]
-
Pack the Column: Securely clamp the chromatography column in a vertical position with the stopcock closed. Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the packed silica gel.[4]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Add the eluent to the column and begin collecting fractions. Start with a less polar eluent system to first elute the non-polar siloxane byproducts. Gradually increase the polarity of the eluent to elute the desired silylated product.
-
Monitor Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Removal of Byproducts by Distillation
This protocol is suitable for volatile silylated products where byproducts have significantly different boiling points.
Materials:
-
Crude product mixture
-
Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)
-
Heating mantle
-
Vacuum source (if necessary for vacuum distillation)
Procedure:
-
Set up the distillation apparatus.
-
Place the crude reaction mixture in the distilling flask.
-
Begin heating the mixture gently.
-
Collect the fraction that distills at the boiling point of your desired product. If the product has a high boiling point, perform the distillation under reduced pressure.
-
Monitor the temperature throughout the distillation to ensure a clean separation.
Protocol 4: Activated Carbon Treatment for Siloxane Removal
This protocol is useful for removing non-polar siloxane impurities.
Materials:
-
Crude product containing siloxane impurities
-
Activated carbon
-
Anhydrous organic solvent (e.g., hexanes, toluene)
-
Stir plate and stir bar
-
Filter paper and funnel, or a pad of celite
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable organic solvent.
-
Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.
-
Stir the slurry at room temperature for 1-2 hours.
-
Filter the mixture through a pad of celite or filter paper to remove the activated carbon.
-
Rinse the filter cake with a small amount of the same solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
Visualizations
Caption: Pathway of byproduct formation in a typical silylation reaction.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Silyl Ether Stability in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of silyl ethers in acidic media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general order of silyl ether stability in acidic conditions?
The stability of silyl ethers in acidic media is primarily dictated by the steric bulk of the substituents on the silicon atom.[1] Larger, more sterically hindered groups provide greater stability by impeding the approach of protons to the silicon-oxygen bond.[1] The general order of stability from least stable to most stable is:
Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS/TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)[1][2]
Q2: My silyl ether is cleaving unexpectedly during a reaction with acidic byproducts. How can I enhance its stability?
To improve the stability of a silyl ether in the presence of acid, consider the following strategies:
-
Switch to a bulkier silyl protecting group: If you are using a TMS or TES group, switching to a TBDMS, TIPS, or TBDPS group will significantly increase stability in acidic conditions.[3]
-
Control the temperature: Lowering the reaction temperature can often slow down the rate of acid-catalyzed deprotection.
-
Use a non-protic acidic reagent: If the reaction chemistry allows, using a Lewis acid instead of a Brønsted-Lowry acid might prevent proton-mediated cleavage.
-
Buffer the reaction mixture: The addition of a mild, non-nucleophilic base can neutralize trace amounts of acid, thereby protecting the silyl ether.
Q3: I am trying to selectively deprotect a primary TBDMS ether in the presence of a secondary TBDMS ether using acidic conditions. Is this feasible?
Yes, selective deprotection of silyl ethers based on the steric environment of the alcohol is a common strategy.[4] In general, less sterically hindered silyl ethers are cleaved more rapidly under acidic conditions.[3] Therefore, a primary TBDMS ether will typically be removed faster than a secondary TBDMS ether. Careful control of reaction conditions such as the choice of acid, temperature, and reaction time is crucial for achieving high selectivity.[3]
Troubleshooting Guide
Problem 1: Incomplete Deprotection of a Silyl Ether in Acidic Media
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Catalyst | Increase the molar equivalents of the acid catalyst incrementally. |
| Reaction Time is Too Short | Monitor the reaction closely using Thin Layer Chromatography (TLC) and extend the reaction time as needed. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Steric Hindrance | For highly hindered silyl ethers like TIPS or TBDPS, stronger acidic conditions or longer reaction times may be necessary.[5] |
| Inappropriate Solvent | Ensure the solvent system is appropriate for the chosen acidic conditions and substrate solubility. A common system is a mixture of acetic acid, THF, and water.[1] |
Problem 2: Unwanted Deprotection of a Stable Silyl Ether
| Possible Cause | Troubleshooting Steps |
| Acidic Conditions are Too Harsh | Switch to a milder acid (e.g., pyridinium p-toluenesulfonate (PPTS) instead of p-toluenesulfonic acid (p-TsOH)).[3] |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).[3] |
| Presence of Trace Acid Impurities | Purify reagents and solvents to remove any acidic impurities. Consider adding a proton sponge or a non-nucleophilic base. |
Quantitative Data on Silyl Ether Stability
The relative rates of acid-catalyzed hydrolysis provide a quantitative measure of the stability of different silyl ethers.
| Silyl Ether | Abbreviation | Relative Rate of Acid-Catalyzed Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether
This protocol describes the removal of a tert-butyldimethylsilyl (TBDMS) protecting group from a primary alcohol using acetic acid.
Materials:
-
TBDMS-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 4:1:1 (v/v/v) mixture of acetic acid, THF, and water.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Deprotection of a Primary TES Ether in the Presence of a Secondary TBDPS Ether
This protocol outlines a method for the selective cleavage of a less hindered triethylsilyl (TES) ether in the presence of a more sterically demanding tert-butyldiphenylsilyl (TBDPS) ether.
Materials:
-
Substrate containing both primary TES and secondary TBDPS ethers
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate in a 1:1 mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Stir the reaction at 0 °C and monitor the selective deprotection of the TES ether by TLC.
-
Once the desired level of conversion is reached, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography.
Visualizations
Caption: General workflow for the acidic deprotection of silyl ethers.
Caption: Key factors influencing the stability of silyl ethers in acidic media.
References
Overcoming steric hindrance in silyl ether formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with silyl ether formation, particularly with sterically hindered substrates.
Troubleshooting Guides
Guide 1: Low to No Product Formation in Silylation of Hindered Alcohols
Issue: You are attempting to silylate a sterically hindered alcohol (secondary or tertiary) and observe little to no formation of the desired silyl ether product.
Possible Causes and Solutions:
-
Inadequate Reactivity of Silylating Agent: Standard silylating agents like TMSCl or TBDMSCl may not be reactive enough for hindered alcohols.[1][2]
-
Suboptimal Base: The choice of base is critical. A non-nucleophilic, sterically hindered base is often required to prevent side reactions and effectively deprotonate the alcohol.[1][3]
-
Presence of Moisture: Silylating agents are highly sensitive to moisture, which can consume the reagent and lead to low yields.[3]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and all solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[3]
-
-
Insufficient Reaction Time or Temperature: Sterically hindered substrates may require more forcing conditions.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC to determine the optimal conditions. For some sluggish reactions, heating may be necessary.[4]
-
Frequently Asked Questions (FAQs)
Q1: My reaction with a hindered alcohol using TBDMSCl and imidazole in DMF is very slow. What can I do to accelerate it?
A1: While the Corey protocol (TBDMSCl, imidazole, DMF) is reliable, it can be slow for hindered substrates.[2][5] To accelerate the reaction, you can:
-
Increase the temperature: Gently heating the reaction mixture can often increase the rate.
-
Use a more reactive silylating agent: Switching to TBSOTf with a hindered base like 2,6-lutidine in a non-coordinating solvent like dichloromethane (DCM) is a common strategy for faster reactions with hindered alcohols.[1][3]
-
Add a catalyst: In some cases, catalytic amounts of additives can accelerate the reaction. For example, tris(pentafluorophenyl)borane (B(C6F5)3) has been shown to be an effective catalyst for the dehydrogenative silylation of hindered alcohols.[6]
Q2: I am trying to selectively protect a primary alcohol in the presence of a secondary or tertiary alcohol. Which silylating agent should I use?
A2: The steric bulk of the silylating agent is the key to achieving selectivity. Bulkier silyl groups will preferentially react with the less sterically hindered primary alcohol.[6][7]
-
For high selectivity: Use a bulky silylating agent like triisopropylsilyl chloride (TIPSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl).[8] These reagents show excellent selectivity for primary over secondary and tertiary alcohols.[9]
Q3: I observe a white precipitate during my silylation reaction using imidazole. Is this normal?
A3: Yes, the formation of a white precipitate (imidazolium hydrochloride) is a good indication that the reaction is proceeding as expected when using a silyl chloride and imidazole.[3]
Q4: How can I remove a bulky silyl protecting group from a hindered position?
A4: While bulky silyl groups are more stable, they can be removed.
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving most silyl ethers. For very stable or hindered silyl ethers, HF-pyridine or other fluoride sources may be necessary.[10][11]
-
Acidic conditions: Strong acidic conditions can also cleave silyl ethers, but this may not be suitable for acid-sensitive substrates. The stability of silyl ethers to acid generally increases with steric bulk (TMS < TES < TBDMS < TIPS < TBDPS).[12]
Q5: Are there alternative methods for silylating very hindered tertiary alcohols?
A5: Yes, for particularly challenging substrates, several specialized methods have been developed:
-
Dehydrogenative silylation: This method uses a hydrosilane in the presence of a catalyst (e.g., tris(pentafluorophenyl)borane or rhodium complexes) and can be effective for hindered alcohols.[13][14][15]
-
Anilinosilane/TBAF catalyst system: This has been shown to be a mild and powerful method for introducing silyl groups onto hindered alcohols.[16]
Quantitative Data
Table 1: Comparison of Common Silylating Agents for Hindered Alcohols
| Silylating Agent | Common Base(s) | Solvent(s) | Relative Reactivity | Key Features |
| TBDMSCl | Imidazole | DMF, DCM | Moderate | Good stability, widely used, can be slow with hindered substrates.[9] |
| TIPSCl | Imidazole, Et3N | DMF, DCM | Moderate-High | High steric bulk, excellent for selective protection of primary alcohols.[9] |
| TBDPSCl | Imidazole | DMF, DCM | Moderate-High | Very bulky, offers high stability, good for selective protection.[9] |
| TBSOTf | 2,6-Lutidine, DIPEA | DCM, CH3CN | High | Highly reactive, suitable for hindered secondary and tertiary alcohols.[1][3] |
| TIPSOTf | 2,6-Lutidine | DCM | Very High | Very reactive and bulky, excellent for very hindered substrates. |
Table 2: Typical Reaction Conditions for Silylation of a Hindered Secondary Alcohol
| Silylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| TBDMSCl | Imidazole | DMF | 25-60 | 12-48 h |
| TBSOTf | 2,6-Lutidine | DCM | -78 to 0 | 0.5-2 h[3] |
| TIPSCl | Imidazole | DMF | 25-80 | 24-72 h |
Experimental Protocols
Protocol 1: Silylation of a Hindered Secondary Alcohol using TBSOTf
This protocol is adapted for the silylation of a sterically demanding secondary alcohol.
Materials:
-
Hindered secondary alcohol (1.0 eq)
-
2,6-Lutidine (1.5 eq)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the secondary alcohol (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TBSOTf (1.2 eq) to the stirred solution via syringe.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.[3]
-
Allow the mixture to warm to room temperature.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Dehydrogenative Silylation of a Tertiary Alcohol
This protocol utilizes a catalyst for the silylation of a highly hindered alcohol.
Materials:
-
Tertiary alcohol (1.0 eq)
-
Triethylsilane (HSiEt3) (1.5 eq)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) (5 mol%)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the tertiary alcohol (1.0 eq) and anhydrous toluene.
-
Add triethylsilane (1.5 eq) to the solution.
-
Add the B(C6F5)3 catalyst (5 mol%).
-
Stir the reaction at room temperature and monitor by TLC or GC. Note the evolution of hydrogen gas.
-
Upon completion, quench the reaction with a few drops of water.
-
Dilute with an appropriate organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for silyl ether formation with hindered alcohols.
References
- 1. Silyl_ether [chemeurope.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Silylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 14. Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Selective Deprotection Strategies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage of acid-sensitive protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
A1: Incomplete cleavage of a tert-butoxycarbonyl (Boc) group can arise from several factors:
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acidic reagent.
-
Insufficient Acid Strength or Concentration: Standard conditions may not be adequate for particularly stable or sterically hindered Boc groups.
-
Suboptimal Reaction Time or Temperature: Some substrates may require longer reaction times or elevated temperatures for complete deprotection.
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the deprotection reagent cannot effectively access the Boc group.
-
Inadequate Reagent Equivalents: An insufficient amount of the acidic reagent will result in an incomplete reaction.
Q2: How can I remove a tert-butyl ester without cleaving an N-Boc protecting group?
A2: This is a common challenge due to the similar acid lability of both groups. Selective deprotection can be achieved by carefully controlling reaction conditions. For instance, using milder acidic conditions or employing specific Lewis acids can sometimes favor the cleavage of the tert-butyl ester over the N-Boc group. Conversely, some methods are reported to deprotect the N-Boc group almost instantaneously while the tert-butyl ester reacts much slower, allowing for kinetic selectivity.[1]
Q3: What are scavengers and why are they crucial in Boc deprotection?
A3: The acid-catalyzed removal of a Boc group generates a reactive tert-butyl cation.[2][3][4][5] This carbocation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, cysteine, and tyrosine, leading to unwanted side products.[3][5] Scavengers are nucleophilic compounds added to the deprotection cocktail to trap these reactive carbocations, thereby preventing side reactions.[3][4][5] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[2]
Q4: My MOM-protected alcohol unexpectedly deprotected during column chromatography on silica gel. What happened?
A4: Standard silica gel is slightly acidic and can catalyze the hydrolysis of highly acid-labile protecting groups like methoxymethyl (MOM) ethers. To prevent this, you can neutralize the silica gel by preparing the slurry with a small amount of a non-polar amine like triethylamine (typically 0.1-1% v/v) in the eluent, or use neutral alumina for chromatography instead.
Q5: Can I selectively deprotect a primary silyl ether in the presence of a secondary or tertiary one?
A5: Yes, the steric environment around the silyl ether plays a significant role in its lability. Primary silyl ethers are generally less sterically hindered and therefore more susceptible to acid-catalyzed cleavage than secondary or tertiary silyl ethers. By carefully choosing the acidic reagent and controlling the reaction conditions, selective deprotection of a primary silyl ether can be achieved.
Troubleshooting Guides
Issue 1: Incomplete Deprotection of an Acid-Sensitive Group
Symptoms:
-
TLC/LC-MS analysis shows the presence of starting material after the expected reaction time.
-
The isolated product is a mixture of starting material and the desired deprotected compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM). For very resistant groups, consider switching to a stronger acid system like 4M HCl in dioxane. |
| Inadequate Reaction Time or Temperature | Continue to monitor the reaction and extend the reaction time. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40°C), but be mindful of potential side reactions. |
| Steric Hindrance | For sterically hindered substrates, a combination of a stronger acid, longer reaction time, and/or gentle heating may be necessary. |
| Poor Solubility of Substrate | Try a different solvent system in which the substrate is more soluble. Sonication may also help to dissolve the starting material. |
Issue 2: Unintended Cleavage of a More Stable Acid-Sensitive Group
Symptoms:
-
TLC/LC-MS analysis shows the formation of a product where multiple protecting groups have been removed, not just the target group.
-
Low yield of the desired singly deprotected product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reaction Conditions are Too Harsh | Reduce the acid concentration, switch to a milder acid (e.g., acetic acid or pyridinium p-toluenesulfonate (PPTS)), or lower the reaction temperature. |
| Incorrect Choice of Protecting Groups (Lack of Orthogonality) | For future syntheses, choose protecting groups with a greater difference in acid lability. For the current substrate, a screening of milder deprotection conditions is necessary. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the desired deprotection is complete to minimize the cleavage of other sensitive groups. |
Issue 3: Formation of Side Products Due to Cationic Intermediates
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS, often with a mass shift corresponding to the addition of the protecting group's carbocation (e.g., +56 Da for t-butylation).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Absence of Scavengers | Add an appropriate scavenger to the reaction mixture to trap the reactive carbocation. The choice of scavenger depends on the nature of the nucleophilic sites in your substrate. |
| Highly Nucleophilic Substrate | In addition to using scavengers, consider employing milder deprotection conditions (e.g., lower acid concentration, lower temperature) to reduce the rate of carbocation formation. |
Data Presentation: Relative Acid Lability of Common Protecting Groups
The following table provides a qualitative comparison of the acid lability of various common protecting groups. This can serve as a guide for designing orthogonal protection strategies.
| Protecting Group | Relative Acid Lability | Typical Deprotection Conditions |
| TMS (Trimethylsilyl) Ether | Very High | Very mild acid (e.g., acetic acid in THF/water) |
| Acetal/Ketal | High | Mild aqueous acid (e.g., 1M HCl) |
| MOM (Methoxymethyl) Ether | High | Mild acid (e.g., PPTS in alcohol) |
| Boc (tert-Butoxycarbonyl) | Moderate to High | Strong acid (e.g., TFA in DCM, HCl in dioxane) |
| tert-Butyl Ester | Moderate to High | Strong acid (e.g., TFA in DCM) |
| Trityl (Tr) | Moderate | Mild to moderate acid (e.g., dilute TFA) |
| TBDMS (tert-Butyldimethylsilyl) Ether | Low to Moderate | Moderate acid (e.g., acetic acid) or fluoride source |
| TIPS (Triisopropylsilyl) Ether | Low | Stronger acid or fluoride source |
| TBDPS (tert-Butyldiphenylsilyl) Ether | Very Low | Strong acid and/or prolonged reaction times, or fluoride source |
Experimental Protocols
Protocol 1: Selective Deprotection of a Boc Group in the Presence of a tert-Butyl Ester
This protocol describes a method for the selective removal of an N-Boc group while leaving a tert-butyl ester intact.
Materials:
-
Boc-protected substrate with a tert-butyl ester
-
Concentrated sulfuric acid (H₂SO₄)
-
tert-Butyl acetate (tBuOAc)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected substrate (1.0 equiv) in a mixture of tBuOAc and CH₂Cl₂ (e.g., 4:1 v/v) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated H₂SO₄ (1.5–3.0 equiv) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Deprotection of a Primary TBDMS Ether in the Presence of a Secondary TBDMS Ether
This protocol outlines a method for the selective cleavage of a primary tert-butyldimethylsilyl (TBDMS) ether using acidic conditions.
Materials:
-
Substrate containing primary and secondary TBDMS ethers
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate (1.0 equiv) in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress carefully by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the mono-deprotected product.
-
Once the desired level of conversion is achieved, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography.
Visualizations
Caption: Logic of an orthogonal protection strategy.
Caption: A troubleshooting workflow for deprotection reactions.
References
Validation & Comparative
A Comparative Guide: TBDMS-Cl as the Gold Standard for Alcohol Protection in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious protection of functional groups is a cornerstone of success. For researchers, scientists, and drug development professionals, the ability to selectively mask a reactive site, such as an alcohol, is paramount to achieving desired chemical transformations without unintended side reactions. Among the arsenal of protecting groups, silyl ethers, and particularly those derived from tert-butyldimethylsilyl chloride (TBDMS-Cl), have emerged as a highly reliable and versatile choice.[1][2] This guide provides a comprehensive comparison of TBDMS-Cl with the lesser-known tert-butyl(2-iodoethoxy)dimethylsilane, clarifying their respective roles and performance in the context of alcohol protection, supported by experimental data and detailed protocols.
Tert-butyldimethylsilyl Chloride (TBDMS-Cl): The Workhorse of Alcohol Protection
TBDMS-Cl is a robust and widely used reagent for the protection of hydroxyl groups.[3] The resulting tert-butyldimethylsilyl (TBDMS) ether offers a desirable balance of stability and ease of removal, making it an indispensable tool in modern organic chemistry.
The primary advantage of TBDMS-Cl lies in the steric bulk of the tert-butyl group, which imparts significant stability to the resulting silyl ether compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[1][3] This steric hindrance renders the TBDMS group resistant to a wide range of reaction conditions, including many non-acidic and non-fluoride environments, yet it can be readily cleaved under specific, mild conditions.[4]
Mechanism of Protection
The protection of an alcohol with TBDMS-Cl typically proceeds via a nucleophilic substitution reaction at the silicon atom. The reaction is commonly facilitated by a base, such as imidazole, which activates the alcohol and scavenges the HCl byproduct.[3]
Quantitative Data on TBDMS Protection and Deprotection
The following tables summarize typical reaction conditions and yields for the protection of various alcohols with TBDMS-Cl and the subsequent deprotection of the TBDMS ethers.
Table 1: Protection of Alcohols with TBDMS-Cl [5]
| Substrate (Alcohol) | Reagents and Conditions | Yield of Primary TBDMS Ether |
| 1-Butanol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 4h | >95% |
| Benzyl Alcohol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 3h | >98% |
| 1,4-Butanediol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, 0°C to rt, 6h | ~85% (mono-protected) |
| 1-Octanol | 1.2 eq. TBDMS-Cl, 2.5 eq. Imidazole, CH₂Cl₂, rt, 5h | >95% |
Table 2: Deprotection of TBDMS Ethers [5]
| Substrate (TBDMS Ether) | Reagents and Conditions | Yield of Alcohol |
| 1-Butanol-TBDMS | 1.1 eq. TBAF, THF, rt, 1h | >98% |
| Benzyl Alcohol-TBDMS | Acetic Acid/H₂O (3:1), rt, 12h | >90% |
| 1-Octanol-TBDMS | 10 mol% Cs₂CO₃, MeOH, rt, 2h | >95% |
This compound: A Misunderstood Player
In contrast to the well-established TBDMS-Cl, this compound is not a reagent used for the protection of alcohols. Instead, it is a molecule that itself contains a TBDMS-protected alcohol, specifically 2-iodoethanol.[6] Its synthesis serves as a practical example of the TBDMS protection reaction.
Synthesis of this compound
The preparation of this compound involves the reaction of 2-iodoethanol with TBDMS-Cl in the presence of imidazole.[6] This highlights that the core reactive species for silylation is TBDMS-Cl.
The presence of the iodo group in this compound makes it a useful building block for further synthetic transformations where a protected hydroxyl group is required alongside a reactive carbon-iodine bond. However, it does not function as a silylating agent for other alcohols.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl
This protocol outlines a general procedure for the silylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq.)
-
Imidazole (2.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF.
-
Add imidazole to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C and slowly add TBDMS-Cl.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours), monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude TBDMS-protected alcohol, which can be purified by silica gel column chromatography if necessary.[5]
Protocol 2: Deprotection of a TBDMS Ether using TBAF
This protocol provides a standard method for the cleavage of a TBDMS ether.
Materials:
-
TBDMS-protected alcohol (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which may be purified by silica gel column chromatography.[5]
Conclusion
For researchers and professionals in drug development and chemical synthesis, TBDMS-Cl stands out as a superior and well-vetted choice for alcohol protection. Its steric bulk ensures stability across a range of chemical environments, while well-established protocols allow for its efficient introduction and removal. In contrast, this compound is not a protecting group reagent but rather a TBDMS-protected molecule, valuable in its own right as a synthetic intermediate. A clear understanding of the roles and reactivities of these compounds is crucial for the strategic design and successful execution of complex synthetic routes.
References
A Comparative Guide to the Stability of Silyl Ether Protecting Groups
In the landscape of synthetic organic chemistry, the judicious use of protecting groups is paramount for the successful construction of complex molecules. Among these, silyl ethers stand out as a versatile and widely utilized class for the temporary masking of hydroxyl functionalities. Their popularity stems from their ease of formation, general stability under a variety of reaction conditions, and, crucially, the tunable nature of their stability, which allows for selective deprotection. This guide provides a comprehensive comparison of the stability of common silyl ether protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in the strategic selection and manipulation of these essential synthetic tools.
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom and, to a lesser extent, by electronic effects.[1][2][3] Bulky substituents on the silicon atom impede the approach of reagents that would cleave the silicon-oxygen bond, thereby enhancing the protecting group's robustness.[1] This principle underlies the varying stability profiles of the most frequently employed silyl ethers: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).
Relative Stability and Cleavage Conditions
The choice of a silyl ether protecting group is fundamentally a decision about its desired stability under specific chemical environments. The following tables summarize the relative stability and typical cleavage conditions for common silyl ethers under acidic, basic, and fluoride-mediated deprotection protocols.
Table 1: Relative Rates of Hydrolysis for Common Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[1][4][5][6] The values represent the relative rates of hydrolysis compared to the Trimethylsilyl (TMS) ether.
Table 2: Typical Deprotection Conditions for Silyl Ethers
| Silyl Ether | Acidic Cleavage Conditions | Basic Cleavage Conditions | Fluoride-Mediated Cleavage Conditions |
| TMS | Very mild acids (e.g., acetic acid in THF/water, silica gel)[6][7] | Mild bases (e.g., K₂CO₃ in methanol) | Readily cleaved by TBAF in THF |
| TES | Mild acids (e.g., pyridinium p-toluenesulfonate (PPTS) in ethanol) | More stable than TMS, requires stronger basic conditions | Cleaved by TBAF in THF |
| TBDMS (TBS) | Stronger acids (e.g., HCl, CSA in methanol)[6] | Stable to most basic conditions, cleaved by strong bases at elevated temperatures | Commonly cleaved by TBAF in THF, reaction times vary from 1-18 hours[8] |
| TIPS | Very stable, requires strong acidic conditions for cleavage | Very stable to basic conditions | Cleaved by TBAF in THF, often requiring longer reaction times or elevated temperatures |
| TBDPS | Extremely stable, requires harsh acidic conditions for cleavage | Stable to most basic conditions | Cleaved by TBAF in THF, typically slower than TBDMS |
Visualization of Stability Factors
The decision-making process for selecting a silyl ether protecting group can be visualized as a hierarchy based on the desired stability. The following diagram illustrates the key factors influencing the stability of silyl ethers.
Caption: Logical relationship of factors governing silyl ether stability.
Experimental Protocols
The following are representative experimental protocols for the deprotection of various silyl ethers. It is crucial to note that reaction times and yields are substrate-dependent and may require optimization.
Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether
Objective: To selectively cleave a tert-Butyldimethylsilyl ether using acidic conditions.
Materials:
-
TBDMS-protected alcohol (1.0 mmol)
-
Methanol (10 mL)
-
1 M Hydrochloric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M hydrochloric acid (e.g., 2-3 drops) to the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Base-Catalyzed Deprotection of a TMS Ether
Objective: To deprotect a Trimethylsilyl ether under mild basic conditions.
Materials:
-
TMS-protected alcohol (1.0 mmol)
-
Methanol (10 mL)
-
Potassium carbonate (K₂CO₃, 1.5 mmol)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Monitor the reaction by TLC. Deprotection is typically complete within 1-2 hours.
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the deprotected alcohol.
Protocol 3: Fluoride-Mediated Deprotection of a TIPS Ether
Objective: To cleave a robust Triisopropylsilyl ether using a fluoride source.
Materials:
-
TIPS-protected alcohol (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 mL, 1.2 mmol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TIPS-protected alcohol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. Due to the stability of the TIPS group, the reaction may require several hours to overnight. Gentle heating (e.g., to 40 °C) can accelerate the reaction.
-
Upon completion, quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Visualization
The general workflow for the deprotection of silyl ethers can be visualized as follows, highlighting the key steps from the protected substrate to the purified alcohol.
Caption: A generalized experimental workflow for silyl ether deprotection.
Conclusion
The selection of a silyl ether protecting group is a critical strategic decision in organic synthesis. The predictable trend of increasing stability with steric bulk—from the labile TMS group to the robust TBDPS group—provides chemists with a powerful toolkit for the selective protection and deprotection of hydroxyl groups. By understanding the relative stabilities and the specific conditions required for cleavage, researchers can design and execute complex synthetic routes with greater precision and efficiency. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the pursuit of novel chemical entities.
References
Alternatives to Tert-butyl(2-iodoethoxy)dimethylsilane for specific applications
A Comprehensive Guide to Alternatives for Tert-butyl(2-iodoethoxy)dimethylsilane in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of innovation. Reagents like this compound offer a dual functionality: a stable protecting group for hydroxyl functions and a reactive handle for conjugation. This guide provides an objective comparison of alternatives to this reagent, focusing on its two key chemical features: the thiol-reactive iodoacetyl group and the tert-butyldimethylsilyl (TBDMS) ether protecting group. By presenting experimental data and detailed protocols, this document aims to empower researchers to select the optimal chemical tools for their specific applications, from protein labeling to the synthesis of complex bioconjugates.
The Dual Nature of this compound
This compound is a bifunctional reagent. The tert-butyldimethylsilyl (TBDMS) ether serves as a moderately stable protecting group for an alcohol, while the iodoethyl group provides a reactive site for nucleophilic substitution, primarily by thiol groups found in cysteine residues of proteins. The choice of an alternative will depend on the desired reactivity, the stability of the resulting linkage, and the required robustness of the protecting group during synthesis.
Caption: Functional components of this compound.
Part 1: Alternatives to the Iodoacetyl Thiol-Reactive Group
The iodoacetyl group reacts with sulfhydryl groups via an SN2 reaction to form a stable thioether bond. While effective, other thiol-reactive chemistries offer different reaction kinetics, specificity, and bond stabilities.
Comparative Performance of Thiol-Reactive Chemistries
The selection of a thiol-reactive crosslinker should be guided by key performance metrics, including reaction rate, the stability of the formed bond, and specificity for thiol groups.[1] Maleimides, for instance, offer rapid and highly specific conjugation but can lead to conjugates with potential stability issues, whereas haloacetyls form highly stable thioether bonds but may exhibit lower specificity.[1][2]
| Reactive Group | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal Reaction pH | Resulting Linkage | Bond Stability & Characteristics |
| Iodoacetyl | ~10¹ - 10²[1] | 8.0 - 8.5[1] | Thioether | Very High : Forms a stable, irreversible bond.[3] Can react with other nucleophiles (e.g., histidines).[1] |
| Bromoacetyl | Generally more reactive than iodoacetyl[1][4] | 8.0 - 8.5[1] | Thioether | Very High : Similar stability to iodoacetyl linkage. |
| Maleimide | ~10² - 10⁴[1] | 6.5 - 7.5[1] | Thioether (Succinimide) | Moderate : Highly reactive and specific at this pH.[1] The resulting bond can undergo a retro-Michael reaction, leading to deconjugation.[2] |
| Next-Gen Maleimide | Variable | 6.5 - 7.5 | Stabilized Thioether | High : Engineered to hydrolyze the succinimide ring post-conjugation, preventing the retro-Michael reaction and increasing stability.[2] |
| Vinyl Sulfone | ~10¹ - 10²[1] | ~8.0 - 9.0[1] | Thioether | High : Forms a stable bond, but with generally slower reaction rates than maleimides.[1][2] |
| Pyridyl Disulfide | 0.1 - 10[1] | 7.0 - 8.0[1] | Disulfide | Low (Reversible) : Linkage is cleavable by reducing agents like DTT or glutathione, which is useful for drug delivery applications.[1][2] |
Experimental Workflow: Protein Thiol Conjugation
The general workflow for labeling a protein with a thiol-reactive reagent involves several key steps, from protein preparation to purification of the final conjugate.
Caption: General workflow for protein conjugation with a thiol-reactive reagent.
Experimental Protocol: Cysteine Labeling with an Iodoacetyl Reagent
This protocol provides a representative example of labeling a cysteine-containing protein with an iodoacetyl-functionalized molecule.[5]
-
Protein Preparation : Dissolve the protein (or cell lysate) to a concentration of 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 8.0, 0.1% SDS).
-
Reduction (Optional) : If targeting cysteines involved in disulfide bonds, add a reducing agent such as 5 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 1 hour at 50°C. Unlike disulfide-based chemistries, the reducing agent does not need to be removed before labeling with iodoacetyl reagents.[5]
-
Labeling Reaction : Add the iodoacetyl reagent in a 5- to 10-fold molar excess over the protein. Incubate the reaction for 1 hour at 37°C, protected from light.
-
Quenching and Precipitation : Stop the reaction by adding a thiol-containing reagent like DTT or by precipitating the protein. To precipitate, add four volumes of cold acetone (-20°C) and incubate for at least 4 hours at -20°C.
-
Purification : Centrifuge the mixture to pellet the labeled protein and remove the supernatant containing excess, unreacted reagent. Wash the pellet with cold acetone.
-
Downstream Processing : The purified protein conjugate can then be resolubilized for enzymatic digestion, mass spectrometry analysis, or other downstream applications.[5]
Part 2: Alternatives to the TBDMS Protecting Group
The TBDMS (tert-butyldimethylsilyl) ether is a popular choice for protecting hydroxyl groups due to its stability under a range of conditions.[6] However, different silyl ethers offer a spectrum of stabilities, allowing for fine-tuned control over deprotection steps in a synthetic pathway.
Comparative Stability of Silyl Ethers
The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[7] Increased steric hindrance enhances stability, particularly towards acidic conditions.[7][8] The TBDMS group is approximately 10,000 times more stable to hydrolysis than the trimethylsilyl (TMS) group.[9]
| Silyl Ether | Abbreviation | Relative Stability under Acidic Conditions | Cleavage Conditions |
| Trimethylsilyl | TMS | 1 | Very Labile: Cleaved by mild acid (e.g., acetic acid), water, or K₂CO₃/MeOH.[7] |
| Triethylsilyl | TES | 64[8] | Labile: More stable than TMS but still cleaved by mild acids.[7] |
| tert-Butyldimethylsilyl | TBDMS / TBS | ~20,000 - 100,000 | Robust : Stable to aqueous base. Cleaved by stronger acids (e.g., TFA) or fluoride sources (e.g., TBAF, HF-Pyridine).[9] |
| Triisopropylsilyl | TIPS | ~700,000[8] | Very Robust : Significant steric bulk provides high stability. Requires stronger acidic conditions or fluoride for cleavage.[7] |
| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | Exceptionally Robust : High stability makes it suitable for harsh reaction conditions and multi-step synthesis.[7] |
Relationship Between Steric Hindrance and Stability
The stability of silyl ethers correlates directly with the size of the alkyl groups on the silicon atom. Larger groups physically block the approach of nucleophiles or protons to the silicon-oxygen bond, thus slowing the rate of cleavage.
Caption: Correlation of silyl ether stability with steric hindrance.
Experimental Protocol: Deprotection of a TBDMS Ether
This protocol outlines a standard procedure for cleaving a TBDMS ether using a fluoride reagent, a common and highly effective method.[9]
-
Dissolution : Dissolve the TBDMS-protected compound in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Reagent Addition : Add 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF), typically as a 1M solution in THF, to the reaction mixture at room temperature (25°C).
-
Reaction Monitoring : Stir the reaction and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. The reaction is typically rapid.
-
Workup : Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by flash column chromatography to yield the deprotected alcohol.
Conclusion: Selecting the Right Tool for the Job
The choice of an alternative to this compound requires a careful evaluation of both the reactive and protective functionalities. For thiol conjugation, researchers can choose from a range of chemistries: maleimides for speed and specificity, next-generation maleimides or vinyl sulfones for enhanced stability, and pyridyl disulfides for reversible linkages.[1][2] For the protecting group, the extensive family of silyl ethers provides a tunable spectrum of stability, from the labile TMS group to the exceptionally robust TBDPS group, allowing for precise control over complex synthetic routes.[7][8] By understanding the quantitative performance and procedural details of these alternatives, researchers can optimize their experimental designs, leading to more stable conjugates, higher yields, and ultimately, more reliable and effective outcomes in their drug development and research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Researcher's Guide to LC-MS Analysis for Validating Deprotection Reactions
In the realm of synthetic chemistry, particularly in peptide and oligonucleotide synthesis, the removal of protecting groups is a critical step that dictates the purity and yield of the final product. Validating the completeness of these deprotection reactions is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of various LC-MS methodologies and other analytical techniques for monitoring deprotection reactions, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available methods like Thin-Layer Chromatography (TLC).
| Feature | LC-MS | TLC with MS Detection | Conventional TLC |
| Principle | Chromatographic separation followed by mass-to-charge ratio analysis. | Chromatographic separation on a plate followed by mass analysis of eluted spots.[1] | Separation based on differential migration of components on a stationary phase. |
| Sensitivity | High (ng to pg level) | Moderate to High | Low (µg to ng level) |
| Specificity | Very High (provides molecular weight information) | High | Low to Moderate |
| Quantitative Capability | Excellent | Semi-quantitative to Quantitative | Primarily Qualitative/Semi-quantitative |
| Throughput | Moderate to High (with UPLC) | Moderate | High |
| Cost | High | Moderate | Low |
| Ease of Use | Requires expertise | Moderate | Simple |
Performance Comparison of LC-MS Systems
The choice of an LC-MS system significantly impacts the quality and efficiency of deprotection reaction monitoring. Key considerations include the type of liquid chromatography (LC) and the mass analyzer.
High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC, a more recent advancement, utilizes smaller stationary phase particles (~1.7 µm) and higher pressures compared to traditional HPLC.[2] This results in significant performance improvements for reaction monitoring.
| Parameter | UPLC-MS | HPLC-MS |
| Analysis Time | Up to 10 times faster.[2] | Slower |
| Resolution & Peak Capacity | Improved, crucial for complex reaction mixtures.[2] | Good, but lower than UPLC |
| Sensitivity | Generally better due to narrower peaks.[2] | Good |
| Solvent Consumption | Lower | Higher |
| System Pressure | Up to 15,000 psi[2] | Typically up to 6,000 psi |
A comparative study on the anti-tumor agent edelfosine demonstrated that a UHPLC-MS/MS method decreased the retention time threefold compared to a conventional HPLC-MS method.[3] While not a deprotection reaction, this data highlights the significant speed advantage of UPLC systems.
Comparison of Mass Analyzers
The mass analyzer is the core of the mass spectrometer, separating ions based on their mass-to-charge ratio. The choice of analyzer affects sensitivity, resolution, and quantitative performance.
| Mass Analyzer | Principle | Key Advantages for Deprotection Monitoring |
| Quadrupole | Uses oscillating electrical fields to filter ions by m/z. | Robust, reliable for quantification (SRM/MRM).[4][5] |
| Ion Trap | Traps ions in a 3D or linear electric field and ejects them by mass. | Good for structural elucidation (MSn).[6] |
| Time-of-Flight (TOF) | Measures the time it takes for ions to travel a fixed distance. | High resolution and mass accuracy, ideal for confirming product identity.[6] |
| Orbitrap | Traps ions in an orbital motion around a central electrode; frequency is related to m/z. | Very high resolution and mass accuracy.[6][7] |
A study comparing a unit resolution linear ion trap to a high-resolution Orbitrap for parallel reaction monitoring (PRM) found that both analyzers had similar technical precision. However, the linear ion trap showed better lower limits of quantitation for over 62% of the peptides analyzed due to its superior sensitivity.[7] This suggests that for trace-level detection of deprotection byproducts, a more sensitive analyzer might be preferable, even at the cost of resolution.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate validation of deprotection reactions.
Sample Preparation for LC-MS Analysis of Deprotection Reactions
Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[8]
-
Reaction Quenching: At desired time points, aliquot a small portion of the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., a mixture of the initial mobile phase components) to a concentration within the linear range of the instrument. For reactions in polar solvents like DMF, dilution is essential to avoid distorting the chromatography.[8]
-
Work-up (if necessary): For complex reaction mixtures, a mini-extraction or filtration through a small silica plug can improve data quality by removing interfering reagents or byproducts.[8]
-
Internal Standard: For quantitative analysis, spike the sample with an appropriate internal standard.
General LC-MS Method for Monitoring Peptide Deprotection (e.g., Fmoc Removal)
This protocol is a starting point and should be optimized for the specific peptide and reaction conditions.
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm for UPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 5-15 minutes, depending on the hydrophobicity of the peptide.
-
Flow Rate: 0.3-0.6 mL/min for UPLC.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometer: ESI source, positive ion mode.
-
Scan Mode: Full scan to identify all components, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of starting material, product, and potential byproducts.
LC-MS Method for Oligonucleotide Deprotection Analysis
The analysis of oligonucleotides requires ion-pairing reagents to achieve good chromatographic separation.[9]
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column suitable for oligonucleotides.
-
Mobile Phase A: 200 mM HFIP and 8 mM TEA in Water.[9]
-
Mobile Phase B: Methanol.
-
Gradient: Optimized based on the length and sequence of the oligonucleotide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80 °C to denature secondary structures.[10]
-
Mass Spectrometer: ESI source, negative ion mode.
-
Scan Mode: Full scan and SIM.
Visualization of Workflows
General Workflow for LC-MS Validation of Deprotection Reactions
Caption: Workflow for LC-MS validation of deprotection reactions.
Decision Tree for Method Selection
Caption: Decision tree for selecting a deprotection monitoring method.
Conclusion
The validation of deprotection reactions is a critical analytical challenge in synthetic chemistry. While traditional methods like TLC offer a quick qualitative assessment, LC-MS provides unparalleled sensitivity, specificity, and quantitative accuracy. The choice between HPLC and UPLC systems will depend on the desired throughput and resolution, with UPLC offering significant advantages in speed and separation efficiency. Furthermore, the selection of the mass analyzer should be guided by the specific analytical needs, with high-resolution instruments providing unambiguous confirmation of product identity and more sensitive analyzers excelling at trace-level impurity detection. By carefully considering these factors and implementing robust experimental protocols, researchers can confidently validate the successful completion of deprotection reactions, ensuring the integrity of their final products.
References
- 1. rsc.org [rsc.org]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Comparison of the Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes for Confirmation of Stilbenes in Bovine Urine Samples Using LC–MS/MS QTRAP® System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcompare.com [labcompare.com]
- 7. biorxiv.org [biorxiv.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Observations from a decade of oligonucleotide bioanalysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TBDMS and TMS Ethers in Chemical Synthesis
In the complex landscape of multi-step organic synthesis, particularly in drug development and materials science, the use of protecting groups is essential for the selective transformation of multifunctional molecules. Among the most common protecting groups for hydroxyl functionalities are silyl ethers. This guide provides an in-depth, objective comparison between two of the most frequently used silyl ethers: Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS or TBS), highlighting the distinct advantages offered by the TBDMS group.
Core Properties: A Tale of Steric Hindrance
The fundamental difference between the TMS and TBDMS groups lies in the steric bulk surrounding the central silicon atom. The TMS group consists of three small methyl substituents, offering minimal steric hindrance.[1] In contrast, the TBDMS group features a bulky tert-butyl group along with two methyl groups, which imparts significantly greater steric hindrance.[1][2] This structural variance is the primary determinant of their distinct stability and reactivity profiles, making the TBDMS group a more robust protecting agent for a wider array of synthetic applications.[1][3]
Comparative Stability: The Decisive Advantage of TBDMS Ethers
The most critical distinction for synthetic chemists is the superior stability of TBDMS ethers compared to TMS ethers, especially towards hydrolysis and a variety of reaction conditions.[1] The steric shielding provided by the bulky tert-butyl group in TBDMS ethers physically impedes the approach of nucleophiles or protons to the silicon-oxygen bond, dramatically slowing the rate of cleavage.[1][3]
Experimental data reveals that the tert-butyldimethylsilyloxy group is approximately 10,000 to 20,000 times more stable towards hydrolysis than the corresponding trimethylsilyloxy group.[1][4][5] This substantial difference in stability is the cornerstone of the TBDMS group's advantages, allowing for its persistence through reaction steps where a TMS group would be cleaved.
The following table summarizes the relative rates of cleavage for various silyl ethers under acidic and basic conditions, quantitatively illustrating the enhanced stability of TBDMS ethers.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[1][5][6] |
This enhanced stability allows for orthogonal deprotection strategies, where a labile TMS ether can be selectively removed in the presence of a robust TBDMS ether, a powerful tactic in the synthesis of complex polyhydroxylated molecules like carbohydrates and natural products.[1][3][7]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of alcohols and subsequent deprotection of the resulting silyl ethers.
This procedure describes the protection of a primary alcohol using trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N).[1]
-
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine, followed by the dropwise addition of trimethylsilyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude TMS ether. Purify by flash column chromatography if necessary.
-
This procedure details the more common and robust method for TBDMS protection using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.[1][4]
-
Materials:
-
Secondary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the secondary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature.
-
Stir the reaction mixture for 12-24 hours. For sterically hindered alcohols, gentle heating (e.g., 40–50 °C) may be required. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic extracts with water and then brine to remove DMF and excess imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting TBDMS ether by flash column chromatography.
-
TMS ethers are readily cleaved under very mild acidic conditions.[1]
-
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl) or acetic acid
-
-
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl or a weak acid like acetic acid.
-
Stir the solution at room temperature. The deprotection is typically rapid (5-60 minutes). Monitor by TLC.
-
Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry, and concentrate.
-
The robust Si-O bond in TBDMS ethers is most commonly and selectively cleaved by a source of fluoride ions, driven by the formation of the exceptionally strong Si-F bond.[4][8]
-
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
-
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
A Comparative Analysis of Fluoride vs. Acid-Based Deprotection Strategies in Drug Development
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount to achieving chemoselectivity. The subsequent removal of these groups, or deprotection, is a critical step that demands efficiency, selectivity, and compatibility with often complex molecular architectures. Among the myriad of deprotection methods, fluoride- and acid-based strategies are workhorses for the removal of common protecting groups. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
At a Glance: Fluoride vs. Acidic Deprotection
| Feature | Fluoride-Based Deprotection | Acid-Based Deprotection |
| Primary Application | Cleavage of silyl ethers (e.g., TBDMS, TIPS, TES) | Cleavage of a wide range of protecting groups including silyl ethers, Boc-amines, acetals, ketals, and THP ethers.[1][2] |
| Mechanism | Nucleophilic attack on the silicon atom.[3] | Acid-catalyzed hydrolysis or fragmentation.[4] |
| Selectivity | Generally high for silyl ethers; can be tuned by the choice of fluoride source and reaction conditions. | Can be selective based on the lability of the protecting group and the strength of the acid.[5] |
| Common Reagents | Tetrabutylammonium fluoride (TBAF), Hydrogen fluoride-pyridine complex (HF-Py), Cesium fluoride (CsF).[3] | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Acetic acid, Camphorsulfonic acid (CSA).[4][5] |
| Reaction Conditions | Typically mild, often at room temperature.[3] | Can range from mild (e.g., acetic acid) to harsh (e.g., concentrated HCl or TFA).[6] |
| Substrate Compatibility | Generally good, but the basicity of some fluoride sources (like TBAF) can affect base-sensitive functional groups.[7] | Can be limited by the presence of other acid-labile groups in the substrate.[3] |
Deprotection of Silyl Ethers: A Head-to-Head Comparison
Silyl ethers are among the most common protecting groups for hydroxyl functionalities, and their removal can often be accomplished by either fluoride or acidic methods. The choice between the two depends on the desired selectivity and the presence of other functional groups.
Quantitative Comparison of Deprotection Methods for Silyl Ethers
| Substrate | Protecting Group | Method | Reagent (Equiv.) | Solvent | Temp. | Time | Yield (%) | Citation |
| Secondary Alcohol Derivative | TBDMS | Fluoride | TBAF (1.1) | THF | 0°C to RT | 45 min | 32 | [7] |
| Primary Alcohol Derivative | TBDMS | Fluoride | TBAF (1.0) | THF | RT | Overnight | 99 | [3] |
| Complex Alcohol | TBDMS | Fluoride | TBAF (1.2) | THF | RT | 48 h | 97 | [3] |
| Primary Alcohol | TBDMS | Acid | 10-CSA (1.0) | MeOH | RT | 10 min | High | [5] |
| Primary Alcohol | TBDMS | Acid | Acetic Acid/THF/H₂O (4:1:1) | - | RT | Slow | High | [5] |
| Primary Alcohol | TBDMS | Acid | Acetyl Chloride (cat.) | MeOH | 0°C to RT | - | High | [8] |
| Primary Alcohol | TES | Acid | ZnBr₂/H₂O | CH₂Cl₂ | 44-50°C | - | High | [9] |
Note: "High" yield indicates that the source reported a successful reaction with good to excellent yields without specifying a precise number. Reaction times and yields are highly substrate-dependent.
In-Depth Look at Deprotection Mechanisms
Fluoride-Mediated Deprotection of Silyl Ethers
Fluoride-based deprotection of silyl ethers proceeds via a nucleophilic substitution mechanism. The fluoride ion, a potent nucleophile for silicon, attacks the silicon atom to form a transient pentacoordinate silicon intermediate. This intermediate is unstable and collapses, cleaving the silicon-oxygen bond and liberating the alcohol. The driving force for this reaction is the formation of the very strong silicon-fluoride bond.[3]
Acid-Catalyzed Deprotection of Protecting Groups
The mechanism of acid-catalyzed deprotection varies depending on the protecting group. For silyl ethers, the reaction is initiated by protonation of the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by a solvent molecule (e.g., water or alcohol) or a counter-ion on the silicon atom leads to the cleavage of the Si-O bond.[6]
For acid-labile groups like the tert-butyloxycarbonyl (Boc) group protecting an amine, the mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[4]
Experimental Protocols
General Protocol for TBAF-Mediated Deprotection of a TBDMS Ether
This protocol is a general starting point and may require optimization for specific substrates.[3]
-
Dissolution: Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
General Protocol for TFA-Mediated Deprotection of a Boc-Protected Amine
Caution: Trifluoroacetic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment.[4]
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA). The concentration of TFA can range from 20% to 100% (v/v), or it can be used neat. For sensitive substrates, lower concentrations are recommended.
-
Reaction: Stir the reaction at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product, the trifluoroacetate salt of the amine, can often be used directly or further purified.
Conclusion
Both fluoride- and acid-based deprotection methods are indispensable tools in the synthesis of complex molecules for drug development. Fluoride-mediated deprotection offers a mild and highly selective method for the cleavage of silyl ethers. In contrast, acid-catalyzed deprotection is a more versatile method applicable to a broader range of protecting groups, though it may require harsher conditions. The choice of deprotection strategy should be carefully considered based on the specific protecting group, the overall synthetic route, and the presence of other sensitive functional groups in the molecule. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions to optimize synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 8. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Validation of Selective Protection in Poly-hydroxylated Compounds
In the intricate world of synthetic chemistry, particularly in the fields of drug discovery and natural product synthesis, the selective protection of hydroxyl groups in poly-hydroxylated compounds is a critical and often challenging task. The ability to mask one or more hydroxyls while leaving others free to react is paramount for achieving complex molecular architectures. This guide provides a comparative overview of common strategies for the selective protection of these compounds, with a focus on experimental validation and data-driven decision-making for researchers, scientists, and drug development professionals.
Comparing Common Protecting Groups for Hydroxyl Functions
The choice of a protecting group is dictated by several factors, including its stability to various reaction conditions, the ease and selectivity of its introduction, and the mildness of the conditions required for its removal.[1][2] Orthogonal protecting group strategies, which allow for the selective removal of one group in the presence of others, are particularly powerful in multi-step syntheses.[1][3] Below is a comparison of some of the most widely used protecting groups for hydroxyl functions.
Table 1: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Protection Reagents & Conditions | Deprotection Conditions | Key Advantages | Limitations |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF[4][5] | TBAF, THF; or mild acid (e.g., AcOH)[6][7] | Good stability to a wide range of non-acidic conditions, easily introduced.[6] | Labile to strong acids and fluoride ions.[6] |
| triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole, DMF[5][6] | TBAF, THF; or acidic conditions[6] | Greater steric bulk provides higher stability than TBS ethers.[6] | More difficult to introduce on sterically hindered hydroxyls. |
| tert-Butyldiphenylsilyl Ether | TBDPS | TBDPS-Cl, Imidazole, DMF[4][6] | TBAF, THF; more resistant to acid than TBS/TIPS.[6] | Very stable to acidic conditions and many other reagents.[6] | Removal often requires harsher conditions (stronger fluoride source or acid). |
| Benzyl Ether | Bn | BnBr or BnCl, NaH, THF or DMF[5][8] | H₂, Pd/C (Hydrogenolysis); or strong acid (e.g., BBr₃)[8][9] | Stable to a wide range of acidic and basic conditions.[8] | Requires specific catalytic conditions for removal, which may affect other functional groups. |
| Acetyl Ester | Ac | Ac₂O, Pyridine or Et₃N, DMAP (cat.) | Mild base (e.g., K₂CO₃, MeOH) or mild acid.[10] | Easily introduced and removed.[10] | Labile to both acidic and basic conditions, limiting its use in multi-step synthesis. |
| Pivaloyl Ester | Piv | PivCl, Pyridine[10] | Stronger basic conditions than for acetyl (e.g., NaOH or NaOMe).[10] | Sterically hindered, allowing for selective protection of primary alcohols.[10] | Requires stronger conditions for removal compared to acetyl. |
Experimental Validation of Selective Protection: A Case Study Approach
The validation of regioselective protection is crucial to confirm the desired outcome of a reaction. The primary techniques for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11]
Case Study 1: Selective Silylation of a Model Carbohydrate (Methyl α-D-glucopyranoside)
The selective protection of the primary hydroxyl group at the C-6 position of monosaccharides is a common requirement in carbohydrate chemistry.[12]
Table 2: Regioselective Silylation of Methyl α-D-glucopyranoside
| Protecting Group | Reagents and Conditions | Major Product | Yield (%) | Reference |
| TBDMS | TBDMS-Cl (1.1 eq.), Pyridine, 0 °C to rt | 6-O-TBDMS | ~85 | [13] |
| TIPS | TIPS-Cl (1.1 eq.), Pyridine, rt | 6-O-TIPS | ~90 | [13] |
| TBDPS | TBDPS-Cl (1.1 eq.), Pyridine, rt | 6-O-TBDPS | ~92 | [13] |
Experimental Protocol: Selective 6-O-TBDMS Protection of Methyl α-D-glucopyranoside
-
Reaction Setup: To a solution of methyl α-D-glucopyranoside (1.0 eq.) in anhydrous pyridine, add tert-butyldimethylsilyl chloride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).
-
Work-up: Once the starting material is consumed, quench the reaction by adding methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 6-O-TBDMS protected product.[11]
-
Validation:
-
¹H NMR: Compare the spectrum of the product with the starting material. A significant downfield shift of the C-6 protons (H-6a and H-6b) is expected upon silylation. The rest of the proton signals should remain largely unchanged.
-
¹³C NMR: The C-6 carbon signal will show a downfield shift.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the molecular weight of the product to verify the addition of a single TBDMS group.
-
Case Study 2: Regioselective Benzylation of a Model Flavonoid (Quercetin)
Flavonoids possess multiple phenolic hydroxyl groups with varying acidities, allowing for regioselective protection.[14][15]
Table 3: Regioselective Benzylation of Quercetin
| Position of -OH | Reagents and Conditions | Major Product | Yield (%) | Reference |
| 7-OH | BnBr (1.0 eq.), K₂CO₃, Acetone, reflux | 7-O-Bn | ~60 | [14] |
| 3-OH, 7-OH, 3'-OH, 4'-OH | BnBr (excess), K₂CO₃, DMF, 80 °C | Per-benzylated | >90 | [14] |
Experimental Protocol: Selective 7-O-Benzylation of Quercetin
-
Reaction Setup: To a solution of quercetin (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.) and benzyl bromide (1.0 eq.).
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, filter the solid and evaporate the solvent. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Purify the product by crystallization or column chromatography.
-
Validation:
-
¹H NMR: The disappearance of the phenolic proton signal corresponding to the 7-OH group and the appearance of a new set of signals for the benzyl group (a singlet for the benzylic CH₂ and aromatic protons) will confirm the reaction. 2D NMR techniques like HMBC can further confirm the connectivity.
-
HRMS: Verify the molecular weight of the monobenzylated product.
-
Visualizing the Workflow and Decision-Making Process
To aid in the strategic planning of syntheses involving poly-hydroxylated compounds, the following diagrams illustrate the general workflow for selective protection and a decision-making guide for choosing an appropriate protecting group.
Caption: A general workflow for the selective protection and validation process.
Caption: A decision-making guide for selecting a suitable protecting group.
Caption: Schematic of selective protection on a generic poly-hydroxylated compound.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Protecting groups useful in the synthesis of polysaccharides, natural products, and combinatorial libraries [patentalert.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 11. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 15. Recent advances on the roles of flavonoids as plant protective molecules after UV and high light exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of Tert-butyl(2-iodoethoxy)dimethylsilane and Alternative Silyl Ethers
For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount for efficient and successful outcomes. This guide provides a comparative analysis of the spectroscopic data for Tert-butyl(2-iodoethoxy)dimethylsilane and its alternatives, offering key data for informed reagent selection.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and potential alternative silyl ethers. A comprehensive understanding of their spectral characteristics is crucial for reaction monitoring and product characterization.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.83 (t, J=7.0 Hz, 2H, O-CH₂), 3.20 (t, J=7.0 Hz, 2H, CH₂-I), 0.90 (s, 9H, C(CH₃)₃), 0.08 (s, 6H, Si(CH₃)₂)[1] |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. |
Table 2: Spectroscopic Data for Alternative Silyl Ethers
| Compound | Spectroscopic Technique | Data |
| (2-iodoethoxy)trimethylsilane | ¹H NMR | Data not readily available in the searched literature. |
| ¹³C NMR | Data not readily available in the searched literature. | |
| Mass Spectrometry | Data not readily available in the searched literature. | |
| Triisopropyl(2-iodoethoxy)silane | ¹H NMR | Data not readily available in the searched literature. |
| ¹³C NMR | Data not readily available in the searched literature. | |
| Mass Spectrometry | Data not readily available in the searched literature. | |
| Tert-butyldiphenyl(2-iodoethoxy)silane | ¹H NMR | Data not readily available in the searched literature. |
| ¹³C NMR | Data not readily available in the searched literature. | |
| Mass Spectrometry | Data not readily available in the searched literature. |
Experimental Protocols
A general protocol for the synthesis of this compound is provided below. Similar protocols can be adapted for the synthesis of alternative silyl ethers by substituting the corresponding chlorosilane.
Synthesis of this compound [1]
To a solution of 2-iodoethanol (1 equivalent) and imidazole (1.2 equivalents) in dichloromethane, tert-butyldimethylsilyl chloride (1.05 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired product.
Reagent Selection Workflow
The choice of a suitable silyl ether for a specific application often depends on factors such as steric hindrance, stability, and ease of deprotection. The following workflow can guide the selection process.
Caption: Reagent selection workflow based on application requirements.
Due to the limited availability of comprehensive spectroscopic data for the alternative reagents in the public domain, a direct and detailed comparison is challenging. Researchers are encouraged to acquire and analyze the necessary spectroscopic data for their specific batches of these alternative reagents before use. The provided ¹H NMR data for this compound serves as a valuable reference point for its identification and characterization.
References
Assessing the efficiency of different deprotection reagents for silyl ethers
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Among the arsenal of protecting groups for hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable stability. However, the successful implementation of a synthetic route often hinges on the selective and efficient removal of these protecting groups. This guide offers a comprehensive comparison of common deprotection reagents for various silyl ethers, providing researchers, scientists, and drug development professionals with the data and protocols necessary to make informed decisions.
This guide will delve into the nuances of deprotecting commonly used silyl ethers, including Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). We will explore the efficiency of various deprotection reagents, supported by experimental data, and provide detailed protocols for key transformations.
Relative Stability of Silyl Ethers: A Guiding Principle
The choice of deprotection reagent is intrinsically linked to the stability of the silyl ether, which is largely dictated by the steric bulk of the substituents on the silicon atom. A greater steric hindrance around the silicon-oxygen bond generally imparts higher stability. The accepted order of stability for common silyl ethers is as follows:
Under Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS
Under Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS
This differential stability is the cornerstone of selective deprotection, allowing for the removal of a more labile silyl group while leaving a more robust one intact.
Comparative Efficiency of Deprotection Reagents
The following tables summarize the performance of various deprotection reagents against different silyl ethers. It is important to note that reaction times and yields are highly substrate-dependent and the conditions presented are representative examples.
Table 1: Fluoride-Based Deprotection Reagents
Fluoride ions have a high affinity for silicon, making fluoride-based reagents highly effective for cleaving the Si-O bond. Tetrabutylammonium fluoride (TBAF) is the most common reagent in this class.
| Silyl Ether | Reagent | Conditions | Reaction Time | Typical Yield (%) | Notes |
| TMS | TBAF (1.1 eq) | THF, 0 °C to rt | 5 - 30 min | >95 | Very rapid deprotection. |
| TES | TBAF (1.1 eq) | THF, rt | 30 min - 2 h | 90-98 | Generally efficient. |
| TBDMS | TBAF (1.1-1.5 eq) | THF, 0 °C to rt | 45 min - 16 h | 85-97[1] | A very common and reliable method. Basicity of TBAF can be an issue for sensitive substrates.[1] |
| TIPS | TBAF (1.1 eq) | THF, rt | 30 min - 4 h | 84-95[2] | Longer reaction times may be required compared to TBDMS. |
| TBDPS | TBAF (1.1 eq) | THF, rt | 1 - 12 h | 90-98 | Generally robust, may require extended reaction times. |
| TBDMS | HF-Pyridine | THF/Pyridine, 0 °C to rt | 1 - 11 h | ~95-100 | Less basic than TBAF, suitable for base-sensitive substrates. HF is highly toxic. |
Table 2: Acid-Catalyzed Deprotection
Acidic conditions are effective for deprotecting silyl ethers, with the rate of cleavage being highly dependent on the steric hindrance of the silyl group.
| Silyl Ether | Reagent | Conditions | Reaction Time | Typical Yield (%) | Notes |
| TMS | 1 M HCl (cat.) | MeOH, rt | 5 - 30 min | >95 | Very mild conditions are sufficient. |
| TES | 5-10% Formic Acid | MeOH, rt | 2 - 3 h | 70-85[3] | Can be selectively deprotected in the presence of TBDMS.[3] |
| TBDMS | Acetic Acid/THF/H₂O (4:1:1) | rt | 2 - 16 h | 80-95 | A commonly used mild acidic condition. |
| TIPS | p-TsOH (cat.) | MeOH, rt | 12 - 24 h | 80-90 | Requires stronger acidic conditions and longer reaction times. |
| TBDPS | CSA (10 mol%) | MeOH/DCM, 0 °C | 12 - 48 h | 75-90 | Generally very stable to acidic conditions. |
Experimental Protocols
Below are detailed methodologies for key deprotection experiments.
Protocol 1: Deprotection of a TBDMS Ether using TBAF
Objective: To deprotect a tert-butyldimethylsilyl ether using tetrabutylammonium fluoride.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 45 minutes to 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates.[1] For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.
Protocol 2: Acid-Catalyzed Deprotection of a TES Ether
Objective: To selectively deprotect a triethylsilyl ether in the presence of a TBDMS ether using formic acid.
Materials:
-
TES-protected alcohol (containing a TBDMS ether) (1.0 equiv)
-
Methanol (MeOH)
-
Formic Acid (5-10% v/v in MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl ether substrate in a 5-10% solution of formic acid in methanol.[3]
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.[3]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Carefully neutralize the formic acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the deprotected alcohol.
Visualizing Deprotection Strategies
The following diagrams illustrate the logical workflows and relationships in silyl ether deprotection.
Caption: General experimental workflow for silyl ether deprotection.
Caption: Decision-making guide for selecting a deprotection reagent.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
